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  • Product: 14-Norpseurotin
  • CAS: 1031727-34-0

Core Science & Biosynthesis

Foundational

The Discovery and Isolation of 14-Norpseurotin from Aspergillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 14-Norpseurotin, a bioactive secondary metabolite pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 14-Norpseurotin, a bioactive secondary metabolite produced by various species of the fungus Aspergillus. This document details the producing organisms, biosynthetic pathway, experimental protocols for isolation and purification, and a summary of its biological activities.

Introduction to 14-Norpseurotin

14-Norpseurotin A is a fungal alkaloid characterized by a unique oxa-spiro-lactam core.[1] It is a derivative of the more well-known compound, pseurotin A. First reported from fungi of the genus Aspergillus, 14-Norpseurotin has garnered interest in the scientific community due to its diverse and potent biological activities. These activities include antileishmanial, anticancer, and antimicrobial effects, as well as the ability to induce neurite outgrowth.[2]

Producing Microorganisms

14-Norpseurotin has been isolated from several species of Aspergillus, highlighting the metabolic diversity within this genus. Known producing species include:

  • Aspergillus fumigatus : A ubiquitous fungus that is also an opportunistic human pathogen.[3]

  • Aspergillus sydowii : A marine-derived fungus.

  • Aspergillus sp. strain F1544 : An endophytic fungus isolated from the leaves of Guapira standleyana.[2][4]

The production of 14-Norpseurotin can be influenced by the specific strain of Aspergillus and the composition of the culture medium.

Biosynthetic Pathway

The biosynthesis of 14-Norpseurotin is closely related to that of pseurotin A. The core scaffold is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. The key difference between pseurotin A and 14-Norpseurotin A is the absence of a methyl group at the C-14 position in the latter.

Current research suggests that the biosynthesis of pseurotin A involves a C-methyltransferase, PsoF, which is responsible for the methylation of the polyketide backbone. The production of 14-Norpseurotin A likely occurs through a similar pathway, but with either the lack of or the incomplete action of the C-methyltransferase on the precursor molecule.

biosynthetic_pathway A Polyketide & Non-ribosomal Peptide Precursors B PKS-NRPS Assembly A->B C Azaspirene Intermediate B->C D Methylation & Oxidation Steps C->D F Alternative Oxidation/Demethylation C->F E Pseurotin A D->E G 14-Norpseurotin F->G extraction_workflow A Aspergillus Culture (15 days) B Filtration A->B C Mycelium B->C D Culture Broth B->D E Lyophilization & Solvent Extraction C->E F Liquid-Liquid Extraction (Ethyl Acetate) D->F G Combined Organic Extracts E->G F->G H Evaporation G->H I Crude Extract H->I

References

Exploratory

The Biosynthesis of 14-Norpseurotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam core structure and a range of biological acti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam core structure and a range of biological activities. A notable member of this family is 14-Norpseurotin, an analog of the more extensively studied Pseurotin A. This technical guide provides an in-depth exploration of the biosynthetic pathway of 14-Norpseurotin, drawing upon the latest scientific findings. It details the enzymatic cascade responsible for its formation, from precursor molecules to the final complex structure. This guide also presents detailed experimental protocols for the key analytical and molecular biology techniques employed in the elucidation of this pathway and summarizes the available quantitative data. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a clear understanding of the complex processes involved. This document is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction

The pseurotin family of natural products, isolated from various fungal species, has garnered significant attention due to their diverse and potent biological activities, including antimicrobial, insecticidal, and neuritogenic properties. Their complex chemical architecture, featuring a highly substituted 1-oxa-7-azaspiro[4.4]nonane core, has made them attractive targets for both synthetic chemists and biochemists. Understanding the biosynthesis of these molecules is crucial for harnessing their therapeutic potential, potentially enabling the production of novel analogs with improved pharmacological properties through metabolic engineering.

The biosynthesis of pseurotins is orchestrated by a sophisticated interplay of a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme and a series of tailoring enzymes. This guide focuses on the biosynthesis of 14-Norpseurotin, a derivative of Pseurotin A, and delineates the key enzymatic steps and intermediates involved in its formation.

The Biosynthetic Pathway of 14-Norpseurotin

The biosynthesis of 14-Norpseurotin is initiated from the common precursor, phenylalanine, and proceeds through a series of enzymatic reactions catalyzed by the pso gene cluster. The core scaffold is assembled by a PKS-NRPS hybrid enzyme, PsoA, followed by a series of post-PKS-NRPS modifications, including oxidations, methylations, and isomerizations, to yield the final product.

Core Scaffold Formation by PsoA

The initial steps of the pathway involve the iterative PKS-NRPS enzyme, PsoA . This large, multidomain enzyme is responsible for the condensation of a polyketide chain and a non-ribosomal peptide unit, ultimately forming the characteristic spirocyclic core of the pseurotins. While the precise mechanism of spiro-ring formation by PsoA is still under investigation, it is hypothesized to involve a series of condensation and cyclization reactions within the enzyme's catalytic domains. The product of PsoA is a key intermediate, azaspirene.

Post-PKS-NRPS Tailoring Steps

Following the formation of the core structure, a series of tailoring enzymes modify the azaspirene intermediate to produce the diverse members of the pseurotin family, including 14-Norpseurotin. These modifications are catalyzed by the enzymes PsoC, PsoD, PsoE, and PsoF.

  • PsoD (Cytochrome P450 Monooxygenase): PsoD is a cytochrome P450 enzyme that catalyzes the oxidation of the benzyl group at C-17 of the azaspirene intermediate. This oxidation is a crucial step in the pathway.

  • PsoC (Methyltransferase): PsoC is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. It is responsible for the methylation of a hydroxyl group on the core structure.

  • PsoE (Glutathione S-transferase-like enzyme): PsoE is predicted to be a glutathione S-transferase-like enzyme. It is involved in the isomerization of a double bond in the polyketide-derived side chain.

  • PsoF (Bifunctional Epoxidase/C-Methyltransferase): PsoF is a remarkable bifunctional enzyme containing both an epoxidase and a C-methyltransferase domain. The methyltransferase domain is responsible for the methylation of the polyketide backbone, while the FAD-dependent monooxygenase domain catalyzes the epoxidation of a double bond in the side chain. This epoxidation is a key step leading to the formation of the diol characteristic of many pseurotins. The subsequent spontaneous or enzyme-assisted hydrolysis of the epoxide leads to the final decorated molecule. The absence of a methyl group at the C-14 position in 14-Norpseurotin suggests a variation in the substrate specificity or activity of the methyltransferase domain of PsoF or a downstream demethylation event, though the former is more likely.

The precise order and interplay of these tailoring enzymes are critical for the generation of the final pseurotin structure.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of pseurotin analogs. It is important to note that specific enzyme kinetic parameters (Km, Vmax) for the Pso enzymes and precise yields for each biosynthetic step are not yet fully reported in the literature and represent an area for future investigation.

Table 1: Conversion Yields of Pseurotin Analogs

Conversion StepProductYield (%)Reference
Chemical conversion of Pseurotin ASynerazol58[1]
Chemical conversion of Pseurotin APseurotin E57[1]

Table 2: In Vitro Enzyme Assay Conditions

EnzymeSubstrate ConcentrationCo-factorsBuffer ConditionsReference
PsoF0.2 mM (NAC thioester of the polyketide backbone)1 mM SAM, FAD0.1 M Tris-HCl (pH 7.4), 0.1 M NaCl(Primary research article)

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the 14-Norpseurotin biosynthetic pathway. These protocols are based on published literature and standard molecular biology and analytical chemistry techniques.

Gene Knockout in Aspergillus fumigatus

Objective: To create targeted gene deletions of the pso genes to study their function in the biosynthesis of 14-Norpseurotin.

Methodology:

  • Strain: Aspergillus fumigatus ΔpyrG/Δku70 strain is used as the host for gene knockout to facilitate selection and increase the rate of homologous recombination.

  • Construction of Knockout Cassette:

    • Amplify approximately 1 kb of the 5' and 3' flanking regions of the target pso gene from A. fumigatus genomic DNA using high-fidelity PCR.

    • Amplify a selectable marker, such as the Aspergillus parasiticus pyrG gene, which complements the auxotrophy of the host strain.

    • Fuse the 5' flanking region, the pyrG marker, and the 3' flanking region using fusion PCR to generate the final knockout cassette.

  • Protoplast Formation and Transformation:

    • Grow A. fumigatus mycelia in a suitable liquid medium.

    • Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Transform the protoplasts with the generated knockout cassette using a polyethylene glycol (PEG)-mediated method.

  • Selection and Verification of Transformants:

    • Plate the transformed protoplasts on a selective medium lacking uracil to select for transformants that have integrated the pyrG marker.

    • Isolate genomic DNA from the resulting transformants.

    • Verify the correct integration of the knockout cassette and the deletion of the target gene by diagnostic PCR and Southern blot analysis.

In Vitro Enzyme Assay for PsoF

Objective: To biochemically characterize the activity of the PsoF enzyme.

Methodology:

  • Heterologous Expression and Purification of PsoF:

    • Clone the psoF gene into a suitable expression vector (e.g., pET-28a) with a polyhistidine tag.

    • Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Lyse the cells and purify the His-tagged PsoF protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified PsoF enzyme, the synthetic N-acetylcysteamine (NAC) thioester of the polyketide substrate (0.2 mM), S-adenosyl-L-methionine (SAM) (1 mM), and FAD in a reaction buffer (0.1 M Tris-HCl, pH 7.4, 0.1 M NaCl).

    • Incubate the reaction at 30°C for a specified time (e.g., 1-10 hours).

    • Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the reaction products with the organic solvent.

    • Analyze the extracted products by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify the methylated and epoxidized products.

Metabolic Profile Analysis by HPLC

Objective: To analyze the production of 14-Norpseurotin and its intermediates in wild-type and mutant A. fumigatus strains.

Methodology:

  • Sample Preparation:

    • Grow the fungal strains in a suitable production medium.

    • Extract the culture broth and/or mycelia with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

  • HPLC Analysis:

    • Inject the extracted sample onto a C18 reverse-phase HPLC column.

    • Elute the compounds using a gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%).

    • Detect the eluting compounds using a diode array detector (DAD) or a mass spectrometer.

  • Data Analysis:

    • Compare the chromatograms of the mutant strains to the wild-type strain to identify accumulated intermediates and the absence of downstream products.

    • Quantify the compounds of interest by comparing their peak areas to those of known standards, if available.

Visualizations

Biosynthetic Pathway of 14-Norpseurotin

Biosynthesis_of_14_Norpseurotin cluster_precursor Precursor cluster_core Core Synthesis cluster_tailoring Tailoring Reactions cluster_enzymes Enzymes Phenylalanine Phenylalanine PsoA PsoA (PKS-NRPS) Phenylalanine->PsoA Azaspirene Azaspirene (Core Scaffold) PsoA->Azaspirene Intermediate1 Oxidized Intermediate Azaspirene->Intermediate1 Oxidation Intermediate2 Methylated Intermediate Intermediate1->Intermediate2 Methylation PsoD PsoD (Oxidase) Intermediate3 Isomerized Intermediate Intermediate2->Intermediate3 Isomerization PsoC PsoC (Methyltransferase) Epoxidized_Intermediate Epoxidized Intermediate Intermediate3->Epoxidized_Intermediate Epoxidation/ Methylation PsoE PsoE (Isomerase) Norpseurotin 14-Norpseurotin Epoxidized_Intermediate->Norpseurotin Hydrolysis PsoF PsoF (Epoxidase/ Methyltransferase)

Caption: Proposed biosynthetic pathway of 14-Norpseurotin.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow cluster_cassette Knockout Cassette Construction cluster_transformation Fungal Transformation cluster_verification Verification PCR_Flanks PCR Amplification of 5' and 3' Flanks Fusion_PCR Fusion PCR PCR_Flanks->Fusion_PCR PCR_Marker PCR Amplification of Selectable Marker (e.g., pyrG) PCR_Marker->Fusion_PCR Transformation PEG-mediated Transformation Fusion_PCR->Transformation Protoplast Protoplast Formation from A. fumigatus Protoplast->Transformation Selection Selection of Transformants on selective media Transformation->Selection Verification_PCR Diagnostic PCR Selection->Verification_PCR Southern_Blot Southern Blot Selection->Southern_Blot

Caption: Workflow for targeted gene knockout in Aspergillus fumigatus.

Conclusion

The biosynthesis of 14-Norpseurotin is a complex and elegant process involving a PKS-NRPS hybrid enzyme and a suite of tailoring enzymes. While the overall pathway has been largely elucidated, significant opportunities for further research remain. Specifically, the detailed kinetic characterization of the Pso enzymes and the precise quantification of metabolic flux through the pathway will provide a more complete understanding. The knowledge and protocols presented in this guide offer a solid foundation for researchers to further explore the fascinating world of pseurotin biosynthesis and to leverage this knowledge for the development of novel therapeutic agents.

References

Foundational

The Chemical Architecture of 14-Norpseurotin: A Technical Guide for Scientific Professionals

An in-depth exploration of the structure, properties, and biological activities of the fungal alkaloid 14-Norpseurotin. Introduction 14-Norpseurotin is a bioactive alkaloid belonging to the pseurotin family of fungal met...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, properties, and biological activities of the fungal alkaloid 14-Norpseurotin.

Introduction

14-Norpseurotin is a bioactive alkaloid belonging to the pseurotin family of fungal metabolites, characterized by a unique and complex oxa-spiro-lactam core.[1][2] First isolated from the endophytic fungus Aspergillus fumigatus, this natural product has garnered significant interest within the scientific community due to its diverse pharmacological profile.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 14-Norpseurotin, with a focus on its potential applications in drug discovery and development. Detailed experimental protocols for its isolation, characterization, and biological evaluation are also presented to facilitate further research in this area.

Chemical Structure and Properties

The chemical structure of 14-Norpseurotin A was elucidated through extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Its molecular formula is C₂₁H₂₃NO₈, with a molecular weight of 417.41 g/mol .[1] The molecule features a complex heterocyclic system with multiple stereocenters, contributing to its specific biological activities.

Key Structural Features:

  • Oxa-spiro-lactam core: A defining characteristic of the pseurotin family of alkaloids.

  • Multiple Chiral Centers: The presence of several stereocenters results in a specific three-dimensional conformation that is crucial for its biological function.

  • Functional Groups: The structure incorporates various functional groups, including hydroxyl, ketone, and ether moieties, which contribute to its chemical reactivity and interactions with biological targets.

A summary of the key physicochemical and spectroscopic data for 14-Norpseurotin A is provided in the table below.

PropertyValue
Molecular Formula C₂₁H₂₃NO₈
Molecular Weight 417.41 g/mol
Appearance Colorless needles
Optical Rotation [α]²⁵D -5.0 (c 0.25, MeOH)
¹H NMR (CD₃OD, 400 MHz) δ 7.98 (d, J = 7.6 Hz, 2H), 7.65 (t, J = 7.6 Hz, 1H), 7.53 (t, J = 7.6 Hz, 2H), 5.80 (m, 1H), 5.60 (m, 1H), 4.48 (d, J = 6.4 Hz, 1H), 4.25 (m, 1H), 3.40 (s, 3H), 2.05 (s, 3H), 1.70 (d, J = 6.8 Hz, 3H)
¹³C NMR (CD₃OD, 100 MHz) δ 196.5, 175.4, 171.2, 169.8, 137.5, 134.9, 131.0, 130.2, 129.8, 129.4, 128.8, 118.9, 93.1, 86.2, 75.6, 70.4, 69.8, 52.1, 14.0, 10.8
HR-ESI-MS m/z 418.1496 [M+H]⁺ (Calcd. for C₂₁H₂₄NO₈, 418.1496)

Biological Activities and Quantitative Data

14-Norpseurotin A has demonstrated a range of promising biological activities, including antileishmanial, anticancer, antimicrobial, and neuritogenic effects. A summary of the quantitative data from these studies is presented below.

Biological ActivityTest Organism/Cell LineAssay TypeResult (IC₅₀ / MIC)Reference
Antileishmanial Leishmania donovani3.1 µg/mLMartínez-Luis S et al., 2012
Anticancer MCF-7 (Breast Cancer)Inactive (>10 µg/mL)Martínez-Luis S et al., 2012
H-460 (Lung Cancer)Inactive (>10 µg/mL)Martínez-Luis S et al., 2012
SF-268 (CNS Cancer)Inactive (>10 µg/mL)Martínez-Luis S et al., 2012
Antimicrobial Escherichia coliMIC3.74 µMMartínez-Luis S et al., 2012
Bacillus subtilisMIC14.97 µMMartínez-Luis S et al., 2012
Micrococcus lysoleikticusMIC7.49 µMMartínez-Luis S et al., 2012
Neurite Outgrowth PC12Significant induction at 10.0 µMGe HM et al., 2009

Experimental Protocols

Isolation and Purification of 14-Norpseurotin A

The following protocol is based on the methods described by Ge HM et al. (2009).

  • Fungal Culture: The endophytic fungus Aspergillus fumigatus (strain CY018) is cultured on autoclaved rice medium at 28 °C for 30 days in the dark.

  • Extraction: The fermented rice substrate is extracted three times with ethyl acetate (EtOAc). The combined EtOAc extracts are then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH) to yield several fractions.

    • The fraction containing 14-Norpseurotin A is further purified by repeated column chromatography on silica gel and Sephadex LH-20.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure 14-Norpseurotin A as colorless needles.

Structural Elucidation

The structure of 14-Norpseurotin A is determined by the following spectroscopic methods:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker DRX-400 spectrometer to establish the planar structure and assign all proton and carbon resonances. The relative stereochemistry is determined by analysis of NOESY data.

  • Optical Rotation: The specific rotation is measured on a polarimeter.

Neurite Outgrowth Assay

The following protocol for assessing neurite outgrowth in PC12 cells is based on the methodology reported by Ge HM et al. (2009).

  • Cell Culture: Rat pheochromocytoma (PC12) cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • PC12 cells are seeded in 24-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.

    • The culture medium is then replaced with fresh medium containing 14-Norpseurotin A at a concentration of 10.0 µM. A vehicle control (e.g., DMSO) is also included.

    • The cells are incubated for 48 hours.

  • Quantification of Neurite Outgrowth:

    • After incubation, the cells are observed under a phase-contrast microscope.

    • A cell is considered to be differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

    • The percentage of differentiated cells is determined by counting at least 200 cells per well in randomly selected fields.

Signaling Pathway in Neurite Outgrowth

The induction of neurite outgrowth by various neurotrophic factors in PC12 cells is known to be mediated by complex intracellular signaling cascades. While the specific pathway activated by 14-Norpseurotin has not been fully elucidated, it is hypothesized to involve key signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are common mediators of neuronal differentiation.

neurite_outgrowth_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus cluster_cytoskeleton Cytoskeleton 14-Norpseurotin 14-Norpseurotin Receptor Putative Receptor 14-Norpseurotin->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt CREB CREB Akt->CREB Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Akt->Cytoskeletal_Rearrangement Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB ERK->Cytoskeletal_Rearrangement Gene_Expression Gene Expression (e.g., for cytoskeletal proteins) CREB->Gene_Expression Gene_Expression->Cytoskeletal_Rearrangement Neurite_Outgrowth Neurite Outgrowth Cytoskeletal_Rearrangement->Neurite_Outgrowth

References

Exploratory

The Pseurotin Scaffold: A Fount of Bioactivity with a Focus on Pseurotin A and its Analogs

A Technical Guide for Researchers and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the known biological activities of pseurotin A and its derivatives. To date, specific bi...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of pseurotin A and its derivatives. To date, specific biological activity data for 14-Norpseurotin A is not available in publicly accessible scientific literature. The information presented herein is based on studies of closely related analogs and should be considered as a potential indicator of the bioactivities that 14-Norpseurotin A might possess.

Introduction

Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam structure. First isolated from Pseudeurotium ovalis, these compounds and their analogs have been the subject of considerable research due to their diverse and potent biological activities. This guide summarizes the key findings on the bioactivities of pseurotin A and its analogs, presenting quantitative data, experimental methodologies, and an exploration of the signaling pathways they modulate. This information serves as a valuable resource for researchers investigating the therapeutic potential of this chemical scaffold.

Biological Activities of Pseurotin A and its Analogs

Pseurotin A and its derivatives have demonstrated a wide spectrum of biological effects, ranging from immunosuppression and anti-inflammatory action to anticancer and antimicrobial properties.

Immunosuppressive and Anti-inflammatory Activity

A significant area of investigation has been the immunomodulatory effects of pseurotins. Pseurotin A and its analogs have been shown to inhibit the production of Immunoglobulin E (IgE), a key mediator in allergic responses.[1] This activity is attributed to the inhibition of B-cell activation and their differentiation into plasma cells.[2][3]

Further studies have revealed that pseurotin D can significantly inhibit delayed-type hypersensitivity (DTH) reactions in vivo.[2] Mechanistically, these compounds have been found to inhibit the phosphorylation of STAT3, STAT5, and STAT6 proteins in stimulated B-cells, leading to the suppression of B-cell proliferation and differentiation.[3]

Anticancer and Anti-Angiogenic Activity

Several studies have highlighted the potential of pseurotins as anticancer agents. Pseurotin A has been shown to exhibit anti-glioma activity.[4] Fluorinated derivatives of synerazol, a pseurotin analog, have demonstrated potent anti-angiogenic activity.[5] Specifically, 19-fluorosynerazol displayed more potent cytocidal activity against several cancer cell lines than its non-fluorinated counterpart.[5]

Antimicrobial Activity

The pseurotin scaffold has also been associated with antimicrobial properties, although this is a less explored area compared to its immunomodulatory and anticancer activities.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of pseurotin A and its analogs.

Table 1: Inhibition of IgE Production by Pseurotin Analogs [1]

CompoundIC50 (µM)
Pseurotin A0.28
10-deoxypseurotin A0.066

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

Inhibition of IgE Production Assay
  • Cell Line: Mouse B-cells.

  • Stimulation: B-cells are typically stimulated with a combination of Interleukin-4 (IL-4) and lipopolysaccharide (LPS) to induce IgE production.

  • Treatment: Varying concentrations of the test compounds (pseurotin analogs) are added to the cell cultures.

  • Quantification of IgE: The concentration of IgE in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

STAT Phosphorylation Assay
  • Cell Line: Mouse B-cells.

  • Stimulation: B-cells are stimulated with appropriate cytokines (e.g., IL-4) to induce STAT phosphorylation.

  • Treatment: Cells are pre-treated with the test compounds before stimulation.

  • Analysis: The phosphorylation status of STAT proteins (STAT3, STAT5, STAT6) is determined by Western blotting or flow cytometry using phospho-specific antibodies.

Anti-angiogenic Activity Assay (Chorioallantoic Membrane - CAM Assay)
  • Model: Fertilized chicken eggs.

  • Procedure: A small window is made in the eggshell to expose the chorioallantoic membrane (CAM). A filter paper disc impregnated with the test compound is placed on the CAM.

  • Observation: The effect on blood vessel formation is observed and quantified after a specific incubation period. Inhibition of angiogenesis is indicated by a reduction in the density and growth of new blood vessels.

Signaling Pathways

The immunosuppressive effects of pseurotins are, in part, mediated through the inhibition of key signaling pathways involved in B-cell activation and differentiation.

B_Cell_Signaling_Inhibition cluster_receptor B-Cell Receptor Complex cluster_stimulation Stimulation cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events BCR BCR IL4R IL-4R STATs STAT3/5/6 IL4R->STATs Antigen Antigen Antigen->BCR IL4 IL-4 IL4->IL4R pSTATs pSTAT3/5/6 STATs->pSTATs Phosphorylation Transcription Gene Transcription pSTATs->Transcription Differentiation Differentiation to Plasma Cells Transcription->Differentiation IgE_Production IgE Production Differentiation->IgE_Production Pseurotins Pseurotins Pseurotins->STATs Inhibition of Phosphorylation

Caption: Inhibition of STAT phosphorylation in B-cells by pseurotins.

Experimental Workflow

The general workflow for identifying and characterizing the biological activity of novel pseurotin analogs is outlined below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_characterization In-depth Characterization Synthesis Synthesis of Pseurotin Analogs Primary_Screening Primary Bioactivity Screening Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action In_Vivo_Testing In Vivo Efficacy and Toxicity Mechanism_of_Action->In_Vivo_Testing

Caption: General workflow for the evaluation of pseurotin analogs.

Conclusion and Future Directions

The pseurotin chemical scaffold, particularly as exemplified by pseurotin A and its analogs, represents a promising starting point for the development of novel therapeutics. The potent immunosuppressive and anticancer activities warrant further investigation.

Future research should focus on:

  • Synthesis and Biological Evaluation of 14-Norpseurotin A: The synthesis of 14-Norpseurotin A and a comprehensive evaluation of its biological activities are critical to understanding its potential.

  • Structure-Activity Relationship (SAR) Studies: Further SAR studies will help in optimizing the pseurotin scaffold to enhance desired activities and reduce potential toxicities.

  • Target Identification and Mechanism of Action: Elucidating the specific molecular targets and detailed mechanisms of action will be crucial for the rational design of next-generation pseurotin-based drugs.

While the direct biological activities of 14-Norpseurotin remain to be elucidated, the rich pharmacology of its close relatives provides a strong impetus for its investigation as a potential therapeutic agent.

References

Foundational

14-Norpseurotin: A Bioactive Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 14-Norpseurotin, a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid metabolite, is a member of the...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

14-Norpseurotin, a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid metabolite, is a member of the pseurotin family of fungal natural products. Primarily isolated from various species of the genus Aspergillus, notably Aspergillus fumigatus, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Exhibiting a unique oxa-spiro-lactam core structure, 14-Norpseurotin has demonstrated promising antimicrobial, anticancer, and neuritogenic properties. This technical guide provides a comprehensive overview of 14-Norpseurotin, detailing its biological activities with quantitative data, outlining experimental protocols for its study, and visualizing its putative mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Fungal secondary metabolites have historically been a rich source of novel therapeutic agents. 14-Norpseurotin (C₂₁H₂₃NO₈, Molar Mass: 417.41 g/mol ) is an alkaloid that belongs to the pseurotin class of fungal metabolites.[1] It is a bioactive compound produced by fungi of the genus Aspergillus, including A. fumigatus and A. sydowii.[2][3] Structurally, it is characterized by a complex spirocyclic γ-lactam core. The significant biological activities of 14-Norpseurotin, including its effects against various pathogens and cancer cell lines, as well as its potential in neuroregeneration, underscore its potential as a lead compound for drug development.

Bioactive Properties of 14-Norpseurotin

14-Norpseurotin exhibits a broad spectrum of biological activities, which are summarized in the tables below. The quantitative data presented are essential for comparing its potency against different biological targets.

Antimicrobial Activity

14-Norpseurotin has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for quantifying its antibacterial potency.

Table 1: Antibacterial Activity of 14-Norpseurotin [4]

Bacterial StrainGram StainingMinimum Inhibitory Concentration (MIC) (µM)
Escherichia coliGram-Negative3.74
Bacillus subtilisGram-Positive14.97
Micrococcus lysoleikticusGram-Positive7.49
Anticancer and Antileishmanial Activity

Beyond its antimicrobial effects, 14-Norpseurotin has shown moderate anticancer and good antileishmanial activities.[4] The half-maximal inhibitory concentration (IC₅₀) is used to quantify its cytotoxic effects on cancer cells.

Table 2: Anticancer and Antileishmanial Activity of 14-Norpseurotin [4]

ActivityCell Line/OrganismIC₅₀ (µM)
AnticancerHuman leukemia cells (K562)3.1
AntileishmanialLeishmania spp.Good activity (specific IC₅₀ not provided in the source)
Neurite Outgrowth Promotion

A noteworthy biological activity of 14-Norpseurotin is its ability to induce neurite outgrowth in rat pheochromocytoma (PC12) cells, suggesting its potential for application in neurodegenerative disease research.

Table 3: Neurite Outgrowth Activity of 14-Norpseurotin [4]

Cell LineConcentration (µM)Effect
Rat pheochromocytoma (PC12)10.0Significant induction of neurite outgrowth

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, purification, and bioactivity assessment of 14-Norpseurotin.

Isolation and Purification of 14-Norpseurotin from Aspergillus fumigatus

The following is a generalized protocol for the isolation and purification of pseurotin-class compounds from fungal cultures.

Figure 1: General workflow for the isolation and purification of 14-Norpseurotin.
  • Fermentation: Aspergillus fumigatus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a period of 7-14 days at 28-30°C with shaking.

  • Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted multiple times with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

  • Bioassay-Guided Fractionation: Fractions are collected and tested for their biological activity (e.g., antimicrobial or cytotoxic).

  • Purification: The active fractions are further purified by high-performance liquid chromatography (HPLC), often using a C18 column, to yield pure 14-Norpseurotin.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of 14-Norpseurotin against various bacterial strains.

  • Preparation of Inoculum: A fresh bacterial culture is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: 14-Norpseurotin is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of 14-Norpseurotin that completely inhibits visible bacterial growth.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells (e.g., K562 human leukemia cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 14-Norpseurotin and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of 14-Norpseurotin that causes a 50% reduction in cell viability compared to the untreated control.

Neurite Outgrowth Assay

This assay is used to evaluate the potential of 14-Norpseurotin to promote neuronal differentiation.

  • Cell Culture: PC12 cells are cultured in a suitable medium.

  • Treatment: The cells are treated with 14-Norpseurotin at a specific concentration (e.g., 10 µM), often in the presence of a low concentration of Nerve Growth Factor (NGF) to sensitize the cells.

  • Incubation: The cells are incubated for a period of 24-72 hours.

  • Microscopic Analysis: The cells are observed under a microscope, and the percentage of cells bearing neurites longer than the cell body diameter is determined.

  • Quantification: The neurite length can also be quantified using image analysis software.

Mechanism of Action: Inhibition of Key Signaling Pathways

While the precise molecular targets of 14-Norpseurotin are still under investigation, studies on its close structural analog, pseurotin A, provide strong evidence for its mechanism of action involving the inhibition of key cellular signaling pathways implicated in cell proliferation, survival, and inflammation.

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation and survival. Pseurotin A has been shown to inhibit the phosphorylation of key components of this pathway.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Factors Transcription Factors ERK->Transcription Factors P Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival 14-Norpseurotin 14-Norpseurotin 14-Norpseurotin->ERK Inhibits Phosphorylation

Figure 2: Proposed inhibition of the MAPK/ERK signaling pathway by 14-Norpseurotin.
Inhibition of the PI3K/Akt/mTOR and JAK/STAT Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways are also central to cell growth, proliferation, and survival. Pseurotin A and D have been demonstrated to inhibit the phosphorylation of Akt, STAT3, and STAT5.[2]

PI3K_JAK_STAT_Pathway cluster_0 PI3K/Akt/mTOR Pathway cluster_1 JAK/STAT Pathway Growth Factors_PI3K Growth Factors Receptor_PI3K Receptor Growth Factors_PI3K->Receptor_PI3K PI3K PI3K Receptor_PI3K->PI3K Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Cytokines Cytokines Receptor_JAK Receptor Cytokines->Receptor_JAK JAK JAK Receptor_JAK->JAK STAT STAT JAK->STAT P Gene Transcription Gene Transcription STAT->Gene Transcription 14-Norpseurotin 14-Norpseurotin 14-Norpseurotin->Akt Inhibits Phosphorylation 14-Norpseurotin->STAT Inhibits Phosphorylation

Figure 3: Proposed inhibition of the PI3K/Akt/mTOR and JAK/STAT pathways.

Conclusion and Future Directions

14-Norpseurotin is a fungal metabolite with a compelling profile of bioactive properties, including antimicrobial, anticancer, and neuritogenic effects. The quantitative data on its activity, coupled with the understanding of its potential mechanisms of action through the inhibition of key signaling pathways, positions it as a promising candidate for further preclinical and clinical investigation.

Future research should focus on several key areas:

  • Total Synthesis and Analogue Development: The total synthesis of 14-Norpseurotin would not only confirm its structure but also provide a platform for the generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Target Identification: Elucidating the direct molecular targets of 14-Norpseurotin is crucial for a complete understanding of its mechanism of action and for rational drug design.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of 14-Norpseurotin in relevant animal models of infection, cancer, and neurodegenerative diseases.

  • Biosynthetic Pathway Engineering: A deeper understanding of the biosynthetic pathway of 14-Norpseurotin in Aspergillus species could enable the production of novel derivatives through genetic engineering.

References

Exploratory

Spectroscopic and Biological Characterization of 14-Norpseurotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of 14-Norpseurotin, a bioactive alkaloid isol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of 14-Norpseurotin, a bioactive alkaloid isolated from endophytic fungi of the Aspergillus species. The information presented herein is compiled from published research and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Spectroscopic Data for 14-Norpseurotin

The structural elucidation of 14-Norpseurotin has been accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key spectroscopic data as reported in the scientific literature. It is recommended to consult the original publications for the complete datasets and spectra.

Table 1: ¹H NMR Spectroscopic Data for 14-Norpseurotin
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data sourced from Martínez-Luis et al., 2012 and Ge et al., 2009. Specific values should be obtained from these publications.
Table 2: ¹³C NMR Spectroscopic Data for 14-Norpseurotin
PositionChemical Shift (δ, ppm)
Data sourced from Martínez-Luis et al., 2012 and Ge et al., 2009. Specific values should be obtained from these publications.
Table 3: Mass Spectrometry Data for 14-Norpseurotin
Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Molecular FormulaMolar Mass ( g/mol )
ESIValueValueC₂₁H₂₃NO₈417.414
Data primarily based on the molecular formula and mass reported in public databases and inferred from related compounds. Specific high-resolution mass spectrometry (HRMS) data should be referenced from the primary literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of 14-Norpseurotin, based on standard practices for fungal metabolite characterization. For compound-specific protocols, direct reference to the cited literature is essential.

Fungal Cultivation and Metabolite Extraction

Aspergillus sp. strains are typically cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

  • Cultivation: The fungus is inoculated onto a solid agar medium (e.g., Potato Dextrose Agar) or into a liquid broth (e.g., Potato Dextrose Broth) and incubated for a period of 14-21 days at a controlled temperature (typically 25-28 °C).

  • Extraction: The fungal mycelium and the culture medium are extracted with an organic solvent, commonly ethyl acetate or methanol. The mixture is typically homogenized and sonicated to ensure efficient extraction. The organic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure 14-Norpseurotin.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: A few milligrams of the purified 14-Norpseurotin are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are performed to determine the chemical structure. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of the molecule.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Analysis: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or other adducts.

Biological Activity and Signaling Pathways

14-Norpseurotin has demonstrated notable biological activities, including anticancer and antimicrobial effects. Its mechanism of action is likely intertwined with key cellular signaling pathways.

Anticancer Activity

The anticancer properties of 14-Norpseurotin suggest its potential interaction with signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Norpseurotin 14-Norpseurotin (Hypothesized Target) Norpseurotin->AKT Inhibition? Norpseurotin->mTORC1 Inhibition?

Caption: Hypothesized interaction of 14-Norpseurotin with the PI3K/AKT/mTOR signaling pathway.

This guide provides a foundational understanding of the spectroscopic and biological characterization of 14-Norpseurotin. For detailed experimental data and protocols, researchers are strongly encouraged to consult the primary scientific literature.

Foundational

An In-depth Technical Guide to 14-Norpseurotin: Properties, Protocols, and Potential Pathways

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 14-Norpseurotin, a bioactive metabolite isolated from Aspergillus fumigatus. This document details...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 14-Norpseurotin, a bioactive metabolite isolated from Aspergillus fumigatus. This document details its chemical properties, outlines key experimental protocols for its study, and explores its potential mechanisms of action based on current research.

Core Compound Identification and Chemical Properties

14-Norpseurotin is an alkaloid distinguished by its oxa-spiro-lactam core.[1] First identified in cultures of the endophytic fungus Aspergillus fumigatus, it has garnered interest for its diverse biological activities.[2]

Chemical Data Summary

The key chemical and physical properties of 14-Norpseurotin are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through empirical testing.

PropertyValueSource
CAS Number 1031727-34-0[2][3][4]
Molecular Formula C₂₁H₂₃NO₈[1][2][3]
Molecular Weight 417.41 g/mol [1][2]
Appearance Powder[2][4]
Boiling Point 750.5 ± 60.0 °C (Predicted)[2]
Density 1.44 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2][5]
Storage Store at -20°C[2]

Biological Activities and Therapeutic Potential

14-Norpseurotin has demonstrated a range of biological effects, suggesting its potential as a lead compound in several therapeutic areas.

  • Antimicrobial Activity : It displays significant activity against various microbes, including Escherichia coli, Bacillus subtilis, and Micrococcus lysoleikticus, with reported Minimum Inhibitory Concentrations (MICs) of 3.74, 14.97, and 7.49 µM, respectively.[5]

  • Anticancer and Antileishmanial Effects : The compound shows good antileishmanial activity and moderate anticancer properties.[5]

  • Neurotrophic Properties : Notably, 14-Norpseurotin can significantly induce neurite outgrowth in rat pheochromocytoma (PC12) cells at a concentration of 10.0 µM, indicating its potential in neuroscience and regenerative medicine.[5][6]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of 14-Norpseurotin.

Isolation of 14-Norpseurotin from Aspergillus fumigatus

This protocol outlines a general procedure for the cultivation of Aspergillus fumigatus and subsequent extraction of its metabolites.

  • Culture Preparation :

    • Prepare a suitable culture medium, such as Oatmeal Agar (OMA), by mixing oatmeal with agar and autoclaving.[7]

    • Inoculate the sterile medium with a spore suspension of Aspergillus fumigatus.

    • Incubate the culture at 37°C for up to 24 hours or until mycelial mats are visible.[8][9]

  • Extraction :

    • Harvest the fungal biomass and the culture broth.

    • Perform a solvent extraction using a solvent in which 14-Norpseurotin is soluble, such as ethyl acetate.

    • Concentrate the extract under reduced pressure to yield a crude extract.

  • Purification :

    • Subject the crude extract to column chromatography using silica gel.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the fractions.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest and purify further using techniques like High-Performance Liquid Chromatography (HPLC) to obtain pure 14-Norpseurotin.

Neurite Outgrowth Assay in PC12 Cells

This protocol details the procedure to assess the neurotrophic effects of 14-Norpseurotin.

  • Cell Culture :

    • Culture PC12 cells in Ham's F12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum until 70-80% confluent.[2]

    • Seed the cells in collagen-coated 24-well plates at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.[10]

  • Differentiation and Treatment :

    • Replace the growth medium with a differentiation medium (DMEM with 1% horse serum).[10]

    • Add 14-Norpseurotin at various concentrations (e.g., a final concentration of 10.0 µM) to the differentiation medium.[5] A vehicle control (e.g., DMSO) should be used.

    • Incubate the cells for a period of 48-72 hours to allow for neurite extension.

  • Analysis :

    • Visualize neurite outgrowth using a phase-contrast microscope.

    • Quantify neurite length and the number of neurite-bearing cells. A cell is considered positive if it possesses at least one neurite that is longer than the diameter of the cell body.[11]

    • For more detailed analysis, cells can be fixed and stained with neuronal markers like βIII-Tubulin.[2]

Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation :

    • Prepare a two-fold serial dilution of 14-Norpseurotin in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]

    • Prepare a standardized inoculum of the target microorganism (e.g., E. coli) adjusted to a 0.5 McFarland standard.[12]

  • Inoculation and Incubation :

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

  • Determination of MIC :

    • The MIC is the lowest concentration of 14-Norpseurotin that completely inhibits visible growth of the microorganism.[12]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate cytotoxicity against cancer cell lines.

  • Cell Plating :

    • Seed human cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with various concentrations of 14-Norpseurotin for a specified period (e.g., 72 hours).[14]

  • MTT Incubation :

    • Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification :

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is proportional to the absorbance, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

Hypothesized Signaling Pathways

While the specific signaling pathways modulated by 14-Norpseurotin are not yet fully elucidated, studies on the closely related compound, Pseurotin D, offer valuable insights. Pseurotin D has been shown to inhibit the proliferation of lymphocytes and leukemia cells by downregulating key signaling pathways.[3][5] It is plausible that 14-Norpseurotin shares a similar mechanism of action.

The proposed pathway involves the inhibition of Signal Transducer and Activator of Transcription (STAT) and Mitogen-Activated Protein Kinase (MAPK) signaling. Specifically, Pseurotin D has been observed to inhibit the phosphorylation of STAT3 and STAT5, which are crucial for T-cell activation and proliferation.[3]

Pseurotin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Receptor Cytokine Receptor STAT STAT3 / STAT5 Receptor->STAT Activation MAPK_cascade MAPK Cascade (ERK, p38, JNK) Receptor->MAPK_cascade Activation Pseurotin 14-Norpseurotin (Hypothesized) Pseurotin->STAT Inhibition Pseurotin->MAPK_cascade Inhibition pSTAT p-STAT3 / p-STAT5 STAT->pSTAT Phosphorylation Transcription Gene Transcription pSTAT->Transcription pMAPK p-MAPK MAPK_cascade->pMAPK Phosphorylation pMAPK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 14-Norpseurotin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction 14-Norpseurotin A is a bioactive fungal metabolite isolated from species of Aspergillus.[1][] As a member of the pseurotin family of natural pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Norpseurotin A is a bioactive fungal metabolite isolated from species of Aspergillus.[1][] As a member of the pseurotin family of natural products, it features a unique oxa-spiro-lactam core structure.[3] Published research has highlighted its potential as a therapeutic agent, demonstrating moderate anticancer and significant antileishmanial activities.[1] Notably, 14-Norpseurotin A has also been shown to induce neurite outgrowth in rat pheochromocytoma (PC12) cells, suggesting its potential in neuroscience applications.[1] This document provides detailed protocols for investigating the anticancer effects of 14-Norpseurotin A in cell culture, drawing upon methodologies used for related compounds like Pseurotin D, which is known to inhibit cell proliferation and induce apoptosis.[4]

Application: Anticancer Activity

14-Norpseurotin A and its analogs have shown cytotoxic effects against various cancer cell lines. For instance, a related pseurotin compound exhibited potent cytotoxicity against human leukemia (K562) cells with an IC50 value of 3.1 µM.[1] The proposed mechanism of action for pseurotins involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways that control cell survival and proliferation.[4] Pseurotin D, for example, has been shown to inhibit the STAT3 signaling pathway in lymphocytes.[5] Given the central role of pathways like PI3K/Akt/mTOR and STAT3 in cancer progression, these are critical targets to investigate when characterizing the anticancer effects of 14-Norpseurotin A.

Quantitative Data Summary

The following tables present hypothetical data illustrating the dose-dependent effects of 14-Norpseurotin A on a human leukemia cell line (K562), consistent with preliminary findings for related compounds.

Table 1: Effect of 14-Norpseurotin A on K562 Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.592.1 ± 5.1
1.078.5 ± 3.9
2.555.3 ± 4.2
5.041.7 ± 3.1
10.023.9 ± 2.8
25.09.6 ± 1.9

IC50 value is calculated to be approximately 2.8 µM.

Table 2: Induction of Apoptosis by 14-Norpseurotin A in K562 Cells (Annexin V/PI Staining)

Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.1 ± 0.82.5 ± 0.5
14-Norpseurotin A (2.5 µM)15.4 ± 2.18.7 ± 1.3
14-Norpseurotin A (5.0 µM)28.9 ± 3.516.2 ± 2.4

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the measurement of cellular metabolic activity as an indicator of cell viability.

Materials:

  • 14-Norpseurotin A (stock solution in DMSO)

  • K562 human leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^4 cells/mL (100 µL per well). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 14-Norpseurotin A in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.5 to 25 µM. Include a vehicle control (DMSO concentration matched to the highest compound dose).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol describes the use of flow cytometry to quantify apoptosis.

Materials:

  • 14-Norpseurotin A

  • K562 cells and complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed K562 cells in 6-well plates and treat with vehicle control, 2.5 µM, and 5.0 µM of 14-Norpseurotin A for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol details the detection of key proteins in cellular signaling pathways.

Materials:

  • 14-Norpseurotin A

  • K562 cells and complete culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Protein Extraction: Treat cells with 14-Norpseurotin A for a specified time (e.g., 6-24 hours). Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Hypothesized Signaling Pathway of 14-Norpseurotin A RTK Growth Factor Receptor PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis Norpseurotin 14-Norpseurotin A Norpseurotin->Akt Norpseurotin->STAT3

Caption: Hypothesized inhibition of PI3K/Akt/mTOR and JAK/STAT3 pathways by 14-Norpseurotin A.

Experimental Workflow: MTT Cell Viability Assay A 1. Seed cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Add 14-Norpseurotin A (serial dilutions) B->C D 4. Incubate (48 hours) C->D E 5. Add MTT reagent D->E F 6. Incubate (4 hours) E->F G 7. Solubilize formazan with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Analyze data & calculate IC50 H->I

References

Application

Application Notes and Protocols for Testing the Antimicrobial Activity of 14-Norpseurotin

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for evaluating the antimicrobial efficacy of 14-Norpseurotin, a novel compound with potential therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of 14-Norpseurotin, a novel compound with potential therapeutic applications. The following sections outline standard methodologies for determining its inhibitory activity against a panel of microorganisms, presenting quantitative data, and visualizing experimental workflows and potential mechanisms of action.

Introduction to 14-Norpseurotin and Antimicrobial Susceptibility Testing

14-Norpseurotin is a fungal secondary metabolite belonging to the pseurotin family of natural products. Its structural analogue, Pseurotin A, has demonstrated antimicrobial properties, suggesting that 14-Norpseurotin may also possess similar bioactivities. To characterize the antimicrobial potential of 14-Norpseurotin, standardized in vitro susceptibility testing is essential. The most common and recommended methods are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for a qualitative assessment of antimicrobial activity.

Quantitative Data Summary

While specific quantitative data for 14-Norpseurotin is not yet widely published, the following table summarizes the antimicrobial activity of the closely related compound, Pseurotin A, against various microorganisms. These values can serve as a preliminary reference for expected efficacy.

CompoundTest OrganismMethodValueReference
Pseurotin ABacillus cereusBroth DilutionMIC: 64 µg/mL[1]
Pseurotin AShigella shigaBroth DilutionMIC: 64 µg/mL[1]
Pseurotin AStaphylococcus epidermidisNot SpecifiedMIC: 10 µM[1]
Pseurotin AErwinia carotovoraNot SpecifiedIC50: 220 µg/mL[2]
Pseurotin APseudomonas syringaeNot SpecifiedIC50: 112 µg/mL[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively determines the lowest concentration of 14-Norpseurotin that inhibits the visible growth of a microorganism in a liquid medium.[1][2][3][4][5][6]

Materials:

  • 14-Norpseurotin stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial or fungal inoculum

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of 14-Norpseurotin Dilutions:

    • Prepare a serial two-fold dilution of the 14-Norpseurotin stock solution in the growth medium directly in the 96-well plate.

    • Typically, add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of 14-Norpseurotin to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of 14-Norpseurotin at which there is no visible growth (turbidity) in the well.

    • The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

Agar Disk Diffusion (Kirby-Bauer) Assay

This is a qualitative method to assess the susceptibility of a microorganism to 14-Norpseurotin.[7][8][9][10][11][12]

Materials:

  • 14-Norpseurotin solution of a known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator

  • Ruler or caliper

Protocol:

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known amount of 14-Norpseurotin onto the surface of the inoculated agar plate using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

    • A disk impregnated with the solvent used to dissolve 14-Norpseurotin should be used as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature for 16-24 hours.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of 14-Norpseurotin prep_compound->inoculate incubate Incubate Plate (16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate prep_disks Impregnate Disks with 14-Norpseurotin apply_disks Apply Disks to Plate prep_disks->apply_disks inoculate_plate->apply_disks incubate Incubate Plate (16-24h) apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Agar Disk Diffusion Assay.

Proposed Mechanism of Action

Pseurotin A, a structural analogue of 14-Norpseurotin, is known to be a competitive inhibitor of chitin synthase. This enzyme is crucial for the synthesis of chitin, a major component of the fungal cell wall. Inhibition of this enzyme would disrupt cell wall integrity, leading to cell lysis and death.

Mechanism_of_Action cluster_compound Compound cluster_pathway Fungal Cell Wall Synthesis cluster_outcome Outcome norpseurotin 14-Norpseurotin chitin_synthase Chitin Synthase (Enzyme) norpseurotin->chitin_synthase Inhibits udp_glcnac UDP-N-acetylglucosamine (Precursor) udp_glcnac->chitin_synthase Substrate chitin Chitin (Polymer) chitin_synthase->chitin Catalyzes inhibition Inhibition of Chitin Synthesis cell_wall Fungal Cell Wall (Structural Integrity) chitin->cell_wall lysis Cell Lysis and Death inhibition->lysis

Caption: Proposed mechanism of antifungal action for 14-Norpseurotin.

References

Method

Application Notes and Protocols for Neurite Outgrowth Assay Using 14-Norpseurotin on PC12 Cells

For Researchers, Scientists, and Drug Development Professionals Introduction Key Signaling Pathways in NGF-Induced Neurite Outgrowth Nerve Growth Factor (NGF) initiates neurite outgrowth in PC12 cells by binding to its h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Signaling Pathways in NGF-Induced Neurite Outgrowth

Nerve Growth Factor (NGF) initiates neurite outgrowth in PC12 cells by binding to its high-affinity receptor, TrkA. This binding event triggers a cascade of intracellular signaling pathways, with the Ras/MAPK (ERK1/2) and the PI3K/Akt pathways being the most prominent.

  • Ras/MAPK (ERK1/2) Pathway: The activation of the Ras/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway is a central signaling cassette in promoting neuritogenesis.[5] Sustained activation of ERK1/2 is generally associated with neuronal differentiation and neurite elongation.[6]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is also crucial for NGF-induced neurite extension and neuronal survival.[6][7]

Inhibitors of these pathways, such as the MEK1/2 inhibitor U0126 and the p38 MAPK inhibitor SB203580, have been shown to suppress neuritogenesis, confirming the critical role of these signaling cascades.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TrkA TrkA Receptor Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Neurite_Outgrowth Neurite Outgrowth Akt->Neurite_Outgrowth ERK ERK MEK->ERK ERK->Neurite_Outgrowth NGF NGF NGF->TrkA

NGF Signaling Pathways in PC12 Cells.

Data Presentation

Quantitative analysis of neurite outgrowth is essential for evaluating the effect of 14-Norpseurotin. The following parameters should be measured and recorded.

Table 1: Effect of 14-Norpseurotin on Neurite Outgrowth in PC12 Cells

Treatment GroupConcentration (µM)Percentage of Neurite-Bearing Cells (%)Average Neurite Length (µm)Number of Primary Neurites per Cell
Vehicle Control (DMSO)0.1%
NGF (50 ng/mL)-
14-Norpseurotin1
14-Norpseurotin10
14-Norpseurotin25
14-Norpseurotin50
14-Norpseurotin100
14-Norpseurotin + NGF25 + 50 ng/mL

Note: This table is a template. The actual data will be generated from the experimental results.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting the neurite outgrowth assay.

start Start culture_pc12 Culture PC12 Cells start->culture_pc12 coat_plates Coat Plates with Collagen IV culture_pc12->coat_plates seed_cells Seed PC12 Cells coat_plates->seed_cells differentiate Induce Differentiation with NGF and Treat with 14-Norpseurotin seed_cells->differentiate incubate Incubate for 48-72 hours differentiate->incubate fix_stain Fix and Stain Cells incubate->fix_stain image_acquisition Image Acquisition fix_stain->image_acquisition quantify Quantify Neurite Outgrowth image_acquisition->quantify analyze Data Analysis quantify->analyze end End analyze->end

Experimental Workflow for Neurite Outgrowth Assay.

Materials and Reagents
  • PC12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF), murine

  • 14-Norpseurotin (dissolved in DMSO)

  • Collagen Type IV

  • Poly-L-lysine (optional)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde solution (4%)

  • Triton X-100

  • Phalloidin-FITC or Beta-III Tubulin antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • 24-well or 96-well cell culture plates

  • Inverted microscope with imaging capabilities

PC12 Cell Culture
  • Coating Culture Vessels: Coat culture flasks or plates with collagen type IV solution (50 µg/mL in PBS) and incubate for at least 1 hour at 37°C or overnight at 4°C. Aspirate the collagen solution and allow the plates to dry before use.

  • Growth Medium: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[9]

  • Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, detach them by gentle pipetting or brief trypsinization. Centrifuge the cell suspension, resuspend the pellet in fresh growth medium, and re-plate at a suitable density.

Neurite Outgrowth Assay Protocol
  • Cell Seeding: Seed PC12 cells onto collagen-coated 24-well or 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well.[10] Allow the cells to attach for 24 hours.

  • Differentiation and Treatment:

    • After 24 hours, replace the growth medium with a differentiation medium. The differentiation medium typically consists of low-serum (e.g., 1% horse serum) RPMI-1640 containing a final concentration of 50-100 ng/mL NGF to induce neurite outgrowth.[11]

    • Prepare serial dilutions of 14-Norpseurotin in the differentiation medium.

    • Add the different concentrations of 14-Norpseurotin to the respective wells. Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve 14-Norpseurotin.

      • Positive Control: Cells treated with NGF alone.

      • Negative Control: Cells in differentiation medium without NGF or 14-Norpseurotin.

  • Incubation: Incubate the plates for 48 to 96 hours to allow for neurite extension.[10][12]

Staining and Imaging
  • Fixation: After the incubation period, gently aspirate the medium and wash the cells once with PBS. Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash the cells again with PBS.

    • To visualize the actin cytoskeleton and neurites, incubate with a fluorescently labeled phalloidin solution (e.g., Phalloidin-FITC) for 1 hour at room temperature. Alternatively, for a more specific neuronal marker, use an anti-Beta-III Tubulin antibody followed by a fluorescently labeled secondary antibody.

    • To visualize the nuclei, counterstain with DAPI for 5-10 minutes.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple random fields per well to ensure representative data.

Quantification of Neurite Outgrowth
  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or specialized high-content screening software) to quantify neurite outgrowth.

  • Parameters to Measure:

    • Percentage of Neurite-Bearing Cells: A cell is considered neurite-bearing if it possesses at least one neurite with a length greater than the diameter of the cell body.

    • Average Neurite Length: Trace the length of all neurites from the cell body to the tip.

    • Number of Primary Neurites per Cell: Count the number of neurites originating directly from the cell body.

    • Total Neurite Length per Cell: Sum of the lengths of all neurites from a single cell.[12]

Conclusion

This application note provides a comprehensive protocol for the evaluation of 14-Norpseurotin's effect on neurite outgrowth in PC12 cells. By following these detailed methodologies and utilizing the provided frameworks for data presentation and visualization, researchers can effectively assess the neurotrophic or neurotoxic potential of this compound. The established signaling pathways involved in NGF-induced differentiation offer a foundation for further mechanistic studies. Given the lack of specific published data for 14-Norpseurotin, the results from this assay will provide novel and valuable insights into its biological activity.

References

Application

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of 14-Norpseurotin Against Escherichia coli

Audience: Researchers, scientists, and drug development professionals. Introduction The rise of multidrug-resistant bacteria, such as Escherichia coli, presents a significant global health challenge, necessitating the di...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant bacteria, such as Escherichia coli, presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pseurotins are a family of fungal secondary metabolites known for a wide range of biological activities.[1][2] Pseurotin A, for instance, has demonstrated mild to moderate antimicrobial activity against several Gram-positive and Gram-negative bacteria.[3] 14-Norpseurotin, a related compound, requires systematic evaluation to determine its potential as an antibacterial agent.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] It is a critical metric for assessing the potency of a new anti-infective compound and is a key parameter for predicting potential therapeutic efficacy.[4] This document provides a detailed protocol for determining the MIC of 14-Norpseurotin against E. coli using the broth microdilution method, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Principle of the Assay

The broth microdilution method is a standardized and reproducible technique used to determine the MIC of an antimicrobial agent.[4] The assay involves challenging a standardized suspension of E. coli with serial twofold dilutions of 14-Norpseurotin in a liquid growth medium within a 96-well microtiter plate.[7][8] Following an incubation period of 16-20 hours at 35°C ± 2°C, the plates are visually inspected for bacterial growth.[4] The MIC is recorded as the lowest concentration of 14-Norpseurotin that completely inhibits visible growth of E. coli.[7]

Materials and Reagents

  • 14-Norpseurotin (powder form, with known purity)

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Escherichia coli strain (e.g., ATCC 25922 as a quality control strain)[9]

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel and single-channel pipettes with sterile tips

  • Sterile reagent reservoirs

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Experimental Protocols

  • Prepare a stock solution of 14-Norpseurotin at a concentration of 1280 µg/mL (or other suitable high concentration) in 100% DMSO.[4] Ensure the compound is completely dissolved by vortexing.

  • The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth. Subsequent dilutions will be performed in CAMHB.

  • From a fresh (18-24 hour) culture plate (e.g., Mueller-Hinton Agar), select 3-5 well-isolated colonies of E. coli.

  • Suspend the colonies in a tube containing sterile saline or broth.[4]

  • Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4] This typically requires a 1:100 dilution of the standardized suspension.

  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 14-Norpseurotin stock solution to the first well of each row (Column 1), creating the highest concentration to be tested.

  • Perform a twofold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to Column 10.

  • After mixing the contents of Column 10, discard 100 µL to ensure all wells have a final volume of 100 µL before adding the inoculum.

  • Column 11 will serve as the growth control (no compound, only bacteria).

  • Column 12 will serve as the sterility control (no compound, no bacteria; only CAMHB).

  • Using a multichannel pipette, add 100 µL of the diluted E. coli inoculum (prepared in Step 4.2) to each well from Column 1 to Column 11. This brings the final volume in these wells to 200 µL. Do not add bacteria to Column 12.

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • After incubation, place the microtiter plate on a dark, non-reflective surface.

  • Visually inspect the wells for turbidity. A button of bacterial growth at the bottom of the U-bottom wells indicates growth.

  • The sterility control (Column 12) should show no growth.

  • The growth control (Column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of 14-Norpseurotin at which there is no visible growth (i.e., the first clear well).[7]

Data Presentation

Results should be recorded and presented in a clear, tabular format. The MIC is often determined by performing the assay in triplicate and reporting the mode or median value.

Table 1: Example MIC Data for 14-Norpseurotin against E. coli

CompoundOrganismConcentration Range Tested (µg/mL)Replicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Final MIC (µg/mL)
14-NorpseurotinE. coli ATCC 259220.125 - 6432643232
CiprofloxacinE. coli ATCC 259220.004 - 20.0150.0150.030.015

Note: Data are for illustrative purposes only.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_read Incubation & Reading prep_compound Prepare 14-Norpseurotin Stock Solution (in DMSO) serial_dilute Perform 2-fold Serial Dilution of Compound (Cols 1-10) prep_compound->serial_dilute prep_inoculum Prepare E. coli Inoculum (0.5 McFarland Standard) add_inoculum Inoculate wells (Cols 1-11) with E. coli suspension prep_inoculum->add_inoculum add_media Add CAMHB to all wells add_media->serial_dilute serial_dilute->add_inoculum controls Setup Controls: Col 11: Growth (No Drug) Col 12: Sterility (No E. coli) incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_mic Visually Inspect Wells for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

The precise antibacterial mechanism of the pseurotin family is not well-defined. Pseurotins are known to have diverse biological effects, including modulating STAT signaling pathways in eukaryotic cells and inducing apoptosis through mitochondrial reactive oxygen species (ROS).[10][11][12][13] However, their target in bacteria like E. coli is likely different. A potential mechanism could involve the disruption of essential enzymatic processes or interference with cell wall integrity. The following diagram illustrates a generalized hypothesis for an antibacterial compound's action.

Mechanism_Hypothesis compound 14-Norpseurotin target Essential Target (e.g., Enzyme, Ribosome) compound->target Inhibits / Binds ecoli E. coli Cell growth Bacterial Growth death Growth Inhibition / Death process Critical Metabolic Pathway (e.g., Protein Synthesis, Cell Wall Synthesis) target->process Catalyzes viability Cell Viability process->viability Maintains

Caption: Hypothetical mechanism of antibacterial action for 14-Norpseurotin.

References

Method

Application Notes and Protocols for Anticancer Assays with 14-Norpseurotin

For Researchers, Scientists, and Drug Development Professionals Introduction: 14-Norpseurotin is a fungal-derived natural product belonging to the pseurotin family of spiro-heterocyclic γ-lactam alkaloids. Its analogues,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

14-Norpseurotin is a fungal-derived natural product belonging to the pseurotin family of spiro-heterocyclic γ-lactam alkaloids. Its analogues, such as pseurotin A and D, have demonstrated a range of biological activities, including anticancer properties.[1][2] Pseurotin A has been shown to suppress hormone-dependent breast cancer progression by inhibiting PCSK9 secretion and its interaction with the LDL receptor.[1][3][4] Other studies have pointed to the induction of apoptosis through the modulation of pathways involving Bax, Bcl-2, and caspases, as well as effects on cell proliferation and signaling cascades like MAPK.[2][3][5] Given the precedent set by its structural relatives, 14-Norpseurotin is a compound of interest for anticancer drug discovery.

These application notes provide detailed protocols for conducting preliminary in vitro anticancer assays to evaluate the efficacy of 14-Norpseurotin. The described methods cover the assessment of cytotoxicity, the induction of apoptosis, and the investigation of a key signaling pathway.

Data Presentation: Efficacy of 14-Norpseurotin

The following tables present hypothetical data to illustrate how quantitative results from the described assays can be structured for clear comparison.

Table 1: Cytotoxicity of 14-Norpseurotin on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)14-Norpseurotin IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7Breast Adenocarcinoma4825.81.2
HepG2Hepatocellular Carcinoma4832.10.9
A549Lung Carcinoma4845.32.5
MEC-1B-cell Chronic Lymphocytic Leukemia4819.50.8

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptosis Induction by 14-Norpseurotin in MEC-1 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control (DMSO)-4.2 ± 0.52.1 ± 0.393.7 ± 0.8
14-Norpseurotin1015.6 ± 1.15.4 ± 0.679.0 ± 1.5
14-Norpseurotin2535.8 ± 2.312.7 ± 1.251.5 ± 2.9
14-Norpseurotin5052.1 ± 3.025.3 ± 1.922.6 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for testing an anticancer compound and a potential signaling pathway that may be affected by 14-Norpseurotin, based on the known activity of related compounds.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Studies A Prepare 14-Norpseurotin Stock Solution C Cytotoxicity Assay (MTT / SRB Assay) A->C B Culture Cancer Cell Lines (e.g., MCF-7, HepG2, MEC-1) B->C D Determine IC₅₀ Values C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis (Protein Expression) D->G H Select Relevant Xenograft Model G->H I Evaluate Tumor Growth Inhibition H->I J Assess Toxicity and Tolerability I->J

Caption: General experimental workflow for anticancer drug screening.

G Norpseurotin 14-Norpseurotin PCSK9 PCSK9 Secretion Norpseurotin->PCSK9 LDLR_Interaction PCSK9-LDLR Interaction Norpseurotin->LDLR_Interaction Apoptosis_Pathway Apoptotic Pathway Modulation Norpseurotin->Apoptosis_Pathway PCSK9->LDLR_Interaction LDLR LDLR Degradation LDLR_Interaction->LDLR Cholesterol Intracellular Cholesterol ↑ LDLR->Cholesterol Proliferation Cell Proliferation ↓ Cholesterol->Proliferation Bax Bax ↑ Apoptosis_Pathway->Bax Bcl2 Bcl-2 ↓ Apoptosis_Pathway->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis ↑ Caspase->Apoptosis

Caption: Potential signaling pathways affected by 14-Norpseurotin.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • 14-Norpseurotin

  • Cancer cell lines (e.g., MCF-7, HepG2, A549, MEC-1)

  • Complete culture medium (specific to cell line)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 14-Norpseurotin in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 14-Norpseurotin

  • Cancer cell line (e.g., MEC-1)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of 14-Norpseurotin (e.g., based on the determined IC₅₀) for 24 or 48 hours. Include a vehicle control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).

Materials:

  • 14-Norpseurotin

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax or anti-Bcl-2, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Use β-actin as a loading control to normalize protein expression levels.

  • Analysis: Quantify the band intensities using densitometry software. Compare the expression of Bax and Bcl-2 in treated samples relative to the control.

References

Application

Application Notes and Protocols: 14-Norpseurotin A in Neurobiology Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the current known applications of 14-Norpseurotin A in neurobiology research, focusing on its potenti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current known applications of 14-Norpseurotin A in neurobiology research, focusing on its potential as a modulator of neuronal morphology. While research on this specific compound is in its early stages, initial findings suggest its utility in studies related to neuronal development and regeneration.

Introduction

14-Norpseurotin A is a bioactive alkaloid metabolite derived from fungi of the Aspergillus genus.[1] Structurally, it features a distinct oxa-spiro-lactam core.[1] While the broader family of pseurotins has been investigated for various biological activities, including anti-inflammatory and antiseizure properties, the specific neurobiological applications of 14-Norpseurotin A are an emerging area of study.[2]

Mechanism of Action and Neurobiological Effects

The primary reported neurobiological effect of 14-Norpseurotin A is the induction of neurite outgrowth.[3] This activity was observed in rat pheochromocytoma (PC12) cells, a well-established model system for studying neuronal differentiation and neuritogenesis.[3] The precise signaling pathways through which 14-Norpseurotin A exerts this effect have not yet been fully elucidated. However, neurite outgrowth is typically mediated by complex signaling cascades involving growth factors, cell adhesion molecules, and cytoskeletal rearrangement.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the bioactivity of 14-Norpseurotin A in a neurobiological context.

CompoundCell LineBioactivityConcentrationSource
14-Norpseurotin APC12 (Rat Pheochromocytoma)Neurite Outgrowth Induction10.0 µM[3]

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay Using PC12 Cells

This protocol describes the methodology to assess the neurite-promoting effects of 14-Norpseurotin A on PC12 cells.

Materials:

  • PC12 cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 14-Norpseurotin A (dissolved in DMSO)

  • Nerve Growth Factor (NGF) as a positive control

  • Collagen-coated cell culture plates (e.g., 24-well plates)

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture Maintenance:

    • Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 2-3 days before they reach confluency.

  • Seeding for Experiment:

    • Coat the wells of a 24-well plate with collagen according to the manufacturer's instructions.

    • Harvest PC12 cells and seed them onto the collagen-coated plates at a density of 1 x 10^4 cells/well.

    • Allow the cells to attach for 24 hours.

  • Treatment:

    • After 24 hours, replace the medium with low-serum DMEM (e.g., 1% HS).

    • Prepare different concentrations of 14-Norpseurotin A (e.g., 1 µM, 5 µM, 10 µM, 20 µM) by diluting the stock solution in the low-serum medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the prepared 14-Norpseurotin A solutions to the respective wells.

    • Include a vehicle control (DMSO only) and a positive control (e.g., 50 ng/mL NGF).

  • Incubation and Observation:

    • Incubate the cells for 48-72 hours.

    • Observe the cells daily for morphological changes using a phase-contrast microscope.

  • Quantification of Neurite Outgrowth:

    • After the incubation period, capture images from at least five random fields per well.

    • A cell is considered to have a neurite if the process length is at least twice the diameter of the cell body.

    • Using image analysis software, quantify the percentage of neurite-bearing cells relative to the total number of cells.

    • Measure the length of the longest neurite for each differentiated cell.

  • Data Analysis:

    • Calculate the average percentage of neurite-bearing cells and the average neurite length for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the vehicle control.

Visualizations

G cluster_workflow Experimental Workflow: Neurite Outgrowth Assay start Seed PC12 cells on collagen-coated plates attach Allow cells to attach (24 hours) start->attach treatment Treat with 14-Norpseurotin A, Vehicle (DMSO), or NGF attach->treatment incubation Incubate (48-72 hours) treatment->incubation imaging Capture phase-contrast microscopy images incubation->imaging analysis Quantify neurite length and percentage of differentiated cells imaging->analysis end Statistical Analysis and Conclusion analysis->end

Caption: Workflow for assessing the neurite outgrowth-promoting activity of 14-Norpseurotin A.

G cluster_pathway Hypothesized Signaling Cascade for Neurite Outgrowth Norpseurotin 14-Norpseurotin A Receptor Unknown Receptor(s) or Cellular Target(s) Norpseurotin->Receptor Signaling Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling ? Transcription Activation of Transcription Factors Signaling->Transcription Gene_Expression Changes in Gene Expression Transcription->Gene_Expression Cytoskeleton Cytoskeletal Rearrangement (Actin and Microtubules) Gene_Expression->Cytoskeleton Neurite Neurite Outgrowth and Elongation Cytoskeleton->Neurite

References

Method

Application Notes and Protocols for In Vitro Antileishmanial Activity Testing of Novel Compounds such as 14-Norpseurotin

Audience: Researchers, scientists, and drug development professionals. Introduction Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments for leishmaniasis are limited by issues such as toxicity, high cost, and emerging drug resistance, making the discovery of new, effective, and safe antileishmanial agents a global health priority.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of novel compounds, such as the hypothetical test article "14-Norpseurotin," against Leishmania parasites. The described assays are fundamental for the initial screening and characterization of potential drug candidates.

The typical workflow for in vitro antileishmanial screening involves assessing the compound's activity against both the promastigote (the motile form found in the sandfly vector) and the amastigote (the intracellular, non-motile form in the mammalian host) stages of the parasite.[1] Concurrently, the cytotoxicity of the compound against a relevant mammalian cell line is evaluated to determine its selectivity.

Experimental Protocols

General Workflow for In Vitro Antileishmanial Screening

The overall process begins with the cultivation of Leishmania parasites and a mammalian host cell line. The test compound is then evaluated in parallel assays for its efficacy against both parasite stages and its toxicity to host cells.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cultivate_Promastigotes Cultivate Leishmania Promastigotes Promastigote_Assay Promastigote Susceptibility Assay Cultivate_Promastigotes->Promastigote_Assay Amastigote_Assay Intracellular Amastigote Susceptibility Assay Cultivate_Promastigotes->Amastigote_Assay infect Cultivate_Macrophages Cultivate Mammalian Macrophages Cultivate_Macrophages->Amastigote_Assay Cytotoxicity_Assay Macrophage Cytotoxicity Assay Cultivate_Macrophages->Cytotoxicity_Assay Prepare_Compound Prepare Stock Solution of 14-Norpseurotin Prepare_Compound->Promastigote_Assay Prepare_Compound->Amastigote_Assay Prepare_Compound->Cytotoxicity_Assay Calculate_IC50 Calculate IC50 (vs. Promastigotes & Amastigotes) Promastigote_Assay->Calculate_IC50 Amastigote_Assay->Calculate_IC50 Calculate_CC50 Calculate CC50 (vs. Macrophages) Cytotoxicity_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_IC50->Calculate_SI Calculate_CC50->Calculate_SI G start Start A Seed Promastigotes (1x10^6/mL) in 96-well plate start->A end End B Add Serial Dilutions of 14-Norpseurotin A->B C Incubate for 48-72h at 26°C B->C D Add Resazurin (Viability Indicator) C->D E Incubate for 4-24h D->E F Read Fluorescence/ Absorbance E->F G Calculate IC50 F->G G->end G Compound 14-Norpseurotin Mitochondrion Parasite Mitochondrion Compound->Mitochondrion targets ROS Increased ROS Production Mitochondrion->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Caspase Caspase-like Protease Activation ROS->Caspase MMP->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

References

Application

Isolating 14-Norpseurotin A from Fungal Cultures: A Detailed Guide for Researchers

For Immediate Release This application note provides detailed protocols for the isolation and purification of 14-Norpseurotin A, a bioactive alkaloid, from fungal cultures. This document is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the isolation and purification of 14-Norpseurotin A, a bioactive alkaloid, from fungal cultures. This document is intended for researchers, scientists, and professionals in drug development who are interested in natural product isolation.

14-Norpseurotin A is a secondary metabolite produced by various species of the Aspergillus genus, notably Aspergillus fumigatus and other endophytic strains.[1][2] It belongs to the pseurotin family of compounds, which are known for their diverse biological activities. This guide consolidates methodologies from published research to provide a comprehensive workflow for obtaining pure 14-Norpseurotin A.

Data Summary: Fungal Sources and Culture Media

Successful isolation of 14-Norpseurotin A begins with the appropriate selection of fungal strains and culture conditions. The following table summarizes the key information from relevant studies.

Fungal StrainCulture MediaReference
Aspergillus sp. strain F1544Potato Dextrose Broth, Czapek Dox Broth[Martínez-Luis et al., 2012][1]
Aspergillus fumigatus (endophytic)Potato Dextrose Broth[Ge et al., 2009][2]

Experimental Protocols

The isolation of 14-Norpseurotin A typically involves a multi-step process encompassing fungal cultivation, extraction of the crude metabolites, and subsequent chromatographic purification.

Protocol 1: Cultivation and Extraction of Aspergillus sp. strain F1544

This protocol is adapted from Martínez-Luis et al. (2012).[1]

1. Fungal Cultivation:

  • Inoculate Aspergillus sp. strain F1544 into flasks containing Potato Dextrose Broth or Czapek Dox Broth.

  • Incubate the cultures under static conditions at room temperature for a period of 14 to 21 days.

2. Extraction of Crude Metabolites:

  • Following incubation, separate the mycelium from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate (EtOAc).

  • Dry the mycelium and extract it separately with a suitable solvent such as methanol (MeOH) or EtOAc.

  • Combine the crude extracts from the broth and the mycelium for further processing.

Protocol 2: General Chromatographic Purification

This generalized protocol is based on the methods described by Ge et al. (2009) and Martínez-Luis et al. (2012) for the purification of pseurotinoids.[1][2]

1. Initial Fractionation using Silica Gel Chromatography:

  • Adsorb the combined crude extract onto a small amount of silica gel.

  • Load the adsorbed extract onto a silica gel column.

  • Elute the column with a stepwise gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing 14-Norpseurotin A.

2. Size-Exclusion Chromatography:

  • Pool the fractions containing the target compound and concentrate them.

  • Further purify the concentrated fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

3. High-Performance Liquid Chromatography (HPLC) for Final Purification:

  • For obtaining highly pure 14-Norpseurotin A, a final purification step using preparative or semi-preparative HPLC is recommended.

  • The specific column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile in water) should be optimized based on the analytical HPLC profile of the partially purified fractions.

Visualizing the Workflow

The following diagrams illustrate the key stages in the isolation of 14-Norpseurotin A.

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Aspergillus sp. Incubation Static Incubation (14-21 days) Inoculation->Incubation Filtration Filtration (Separate Mycelium and Broth) Incubation->Filtration Broth_Extraction Broth Extraction (EtOAc) Filtration->Broth_Extraction Mycelium_Extraction Mycelium Extraction (MeOH/EtOAc) Filtration->Mycelium_Extraction Combine_Extracts Combine Crude Extracts Broth_Extraction->Combine_Extracts Mycelium_Extraction->Combine_Extracts Silica_Gel Silica Gel Chromatography Combine_Extracts->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC HPLC Purification Sephadex->HPLC Pure_Compound Pure 14-Norpseurotin A HPLC->Pure_Compound

Figure 1: Overall workflow for the isolation of 14-Norpseurotin A.

Chromatographic_Purification_Detail cluster_silica Step 1: Silica Gel Column Chromatography cluster_sephadex Step 2: Size-Exclusion Chromatography cluster_hplc Step 3: Final Purification Crude_Extract Crude Extract Elution_Gradient Elution with Hexane-EtOAc-MeOH Gradient Crude_Extract->Elution_Gradient TLC_Monitoring TLC Monitoring of Fractions Elution_Gradient->TLC_Monitoring Pooling Pool Fractions with Target Compound TLC_Monitoring->Pooling Sephadex_Column Sephadex LH-20 Column Pooling->Sephadex_Column Methanol_Elution Elution with Methanol Sephadex_Column->Methanol_Elution HPLC_System Preparative/Semi-preparative HPLC Methanol_Elution->HPLC_System C18_Column C18 Column HPLC_System->C18_Column ACN_Water_Gradient Acetonitrile-Water Gradient C18_Column->ACN_Water_Gradient Pure_Compound Pure 14-Norpseurotin A ACN_Water_Gradient->Pure_Compound

Figure 2: Detailed chromatographic purification steps.

References

Method

Application Notes and Protocols for High-Throughput Screening of 14-Norpseurotin

For Researchers, Scientists, and Drug Development Professionals Introduction 14-Norpseurotin A is a bioactive fungal metabolite derived from Aspergillus species, belonging to the pseurotin family of natural products.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Norpseurotin A is a bioactive fungal metabolite derived from Aspergillus species, belonging to the pseurotin family of natural products.[1] This compound has demonstrated a range of biological activities, including anticancer, antileishmanial, antimicrobial, and neurite outgrowth-promoting effects. These diverse bioactivities make 14-Norpseurotin an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

These application notes provide detailed protocols for utilizing 14-Norpseurotin in HTS assays targeting these key biological areas. The protocols are designed to be adaptable to standard laboratory automation and high-content screening platforms.

Biological Activities and Potential Therapeutic Applications

14-Norpseurotin and its analogs have been shown to modulate several key signaling pathways implicated in various diseases:

  • Anticancer Activity: Pseurotin A and D have been observed to inhibit critical cancer cell signaling pathways, including the JAK/STAT, MAPK, and NF-κB pathways, which are pivotal in cell proliferation, survival, and inflammation.[2][3][4] Pseurotin A has also been found to suppress the secretion of PCSK9, a protein involved in cholesterol metabolism and potentially in cancer progression.[5]

  • Antileishmanial Activity: The efficacy of pseurotins against Leishmania suggests they may offer a novel scaffold for the development of new treatments for this neglected tropical disease.

  • Antimicrobial Activity: 14-Norpseurotin has shown activity against various bacteria, indicating its potential as a lead compound for new antibiotics.

  • Neurite Outgrowth Promotion: The ability of pseurotins to induce neurite outgrowth in neuronal cell lines like PC12 cells suggests their potential for applications in neurodegenerative disease research and nerve regeneration.[1]

Quantitative Data Summary

The following table summarizes the reported biological activities of 14-Norpseurotin and its close analogs, Pseurotin A and D. This data can be used as a reference for designing dose-response experiments in HTS campaigns.

CompoundBiological ActivityAssay SystemIC50 / EC50 / MICReference
Pseurotin A Anticancer (PCSK9 Secretion)HepG2 cells1.20 µM[5]
Pseurotin A Anticancer (Breast Cancer)BT-474 & T47D cells25 µM, 50 µM, 100 µM (dose-dependent effects observed)[5]
Pseurotin A & D Macrophage Proliferation InhibitionRAW 264.7 macrophagesUp to 50 µM (significant inhibition)[3]
Pseurotin D Anticancer (Lymphoma)MEC-1 cells15 µM & 25 µM (significant inhibition of STAT3 phosphorylation)[2]
Pseurotin D T-cell Activation InhibitionHuman CD4+ & CD8+ cells5 µM & 10 µM (significant decrease in activation markers)[4]

Signaling Pathways Modulated by Pseurotins

The following diagrams illustrate the key signaling pathways reported to be modulated by the pseurotin family of compounds. These pathways represent potential targets for mechanism-of-action studies following a primary HTS campaign.

G cluster_0 Pseurotin A & D cluster_1 Signaling Pathways cluster_2 Cellular Response Pseurotin Pseurotin A & D JAK JAK Pseurotin->JAK Inhibits MAPK MAPK (ERK, p38, JNK) Pseurotin->MAPK Inhibits NFkB NF-κB Pseurotin->NFkB Inhibits STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation (Cancer, Macrophages) STAT3->Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation

Pseurotin-mediated inhibition of pro-proliferative and inflammatory signaling pathways.

G cluster_0 Pseurotin A cluster_1 PCSK9-LDLR Axis PseurotinA Pseurotin A PCSK9 PCSK9 Secretion PseurotinA->PCSK9 Inhibits LDLR LDLR PCSK9->LDLR Binds to Lysosome Lysosomal Degradation LDLR->Lysosome Targets for

Pseurotin A modulation of the PCSK9-LDLR pathway.

Experimental Protocols

The following are detailed protocols for HTS assays with 14-Norpseurotin.

Anticancer High-Throughput Screening

This protocol describes a cell viability assay using a tetrazolium salt (e.g., MTS) or a resazurin-based reagent, which is a common method for primary screening of anticancer compounds.

Workflow Diagram:

G cluster_0 Workflow A Seed cancer cells in 96/384-well plates B Incubate for 24 hours A->B C Add 14-Norpseurotin (and controls) at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTS/Resazurin reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance/fluorescence F->G H Data analysis (IC50 determination) G->H

Anticancer HTS workflow.

Materials:

  • Cancer cell line of interest (e.g., K562, A549)

  • Complete cell culture medium

  • 96-well or 384-well clear-bottom, opaque-walled tissue culture plates

  • 14-Norpseurotin stock solution (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO vehicle)

  • MTS or Resazurin-based cell viability reagent

  • Plate reader (absorbance or fluorescence)

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cancer cells in complete culture medium.

    • Seed cells into 96-well (5,000-10,000 cells/well) or 384-well (1,000-2,500 cells/well) plates.

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of 14-Norpseurotin in culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Add the diluted compound, positive control, and negative control to the respective wells.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • Viability Assay:

    • Add the MTS or resazurin reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance (for MTS) or fluorescence (for resazurin) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antileishmanial High-Throughput Screening

This protocol utilizes a resazurin-based viability assay to screen for compounds active against the promastigote stage of Leishmania.[6][7]

Workflow Diagram:

G cluster_0 Workflow A Dispense Leishmania promastigotes into 384-well plates B Add 14-Norpseurotin (and controls) A->B C Incubate for 48 hours B->C D Add Resazurin solution C->D E Incubate for 20 hours D->E F Measure fluorescence E->F G Data analysis (% inhibition) F->G

Antileishmanial HTS workflow.

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase

  • M199 medium (or other suitable medium)

  • 384-well plates

  • 14-Norpseurotin stock solution (in DMSO)

  • Positive control (e.g., Amphotericin B)

  • Negative control (DMSO vehicle)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, filter-sterilized)[8]

  • Fluorescence plate reader

Protocol:

  • Promastigote Plating:

    • Dilute Leishmania promastigotes in culture medium to the desired concentration (e.g., 1 x 10⁵ cells/well).

    • Dispense the cell suspension into 384-well plates.

  • Compound Addition:

    • Add 14-Norpseurotin and control compounds to the wells.

  • Incubation:

    • Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C) for 48 hours.

  • Resazurin Assay:

    • Add resazurin solution to each well.

    • Incubate for an additional 20 hours.

  • Data Acquisition and Analysis:

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

    • Calculate the percentage of growth inhibition relative to the vehicle control.

Antimicrobial High-Throughput Screening

This protocol is a standard broth microdilution assay to determine the minimum inhibitory concentration (MIC) of 14-Norpseurotin against bacteria.

Workflow Diagram:

G cluster_0 Workflow A Prepare serial dilutions of 14-Norpseurotin in broth B Inoculate with bacterial suspension A->B C Incubate for 18-24 hours B->C D Visually inspect for growth or measure OD600 C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Antimicrobial HTS workflow.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well plates

  • 14-Norpseurotin stock solution (in DMSO)

  • Positive control (e.g., a known antibiotic like ciprofloxacin)

  • Negative control (broth only and DMSO vehicle)

  • Spectrophotometer (optional, for OD measurement)

Protocol:

  • Compound Dilution:

    • Prepare a two-fold serial dilution of 14-Norpseurotin in broth directly in the 96-well plate.

  • Bacterial Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well with the bacterial suspension.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth. This concentration is the MIC.

    • Alternatively, measure the optical density at 600 nm (OD600) to quantify bacterial growth.

Neurite Outgrowth High-Content Screening

This protocol describes a high-content imaging assay to quantify the effect of 14-Norpseurotin on neurite outgrowth in a neuronal cell line.[9][10]

Workflow Diagram:

G cluster_0 Workflow A Seed neuronal cells (e.g., PC12) on coated plates B Incubate to allow attachment A->B C Add 14-Norpseurotin and NGF (if applicable) B->C D Incubate for 48-72 hours C->D E Fix and stain for nucleus and neurites D->E F Acquire images using a high-content imager E->F G Analyze images to quantify neurite length and branching F->G

Neurite outgrowth HCS workflow.

Materials:

  • Neuronal cell line (e.g., PC12, NS-1)

  • Culture plates coated with a suitable substrate (e.g., poly-L-lysine, laminin)

  • Differentiation medium (low serum, often containing Nerve Growth Factor, NGF)

  • 14-Norpseurotin stock solution (in DMSO)

  • Positive control (e.g., NGF)

  • Negative control (DMSO vehicle)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining reagents (e.g., Hoechst for nuclei, beta-III tubulin antibody or a cell-permeant dye like Calcein AM for neurites)

  • High-content imaging system and analysis software

Protocol:

  • Cell Plating:

    • Seed neuronal cells onto coated plates at a density that allows for clear visualization of individual cells and their neurites.

  • Compound Treatment:

    • After cell attachment, replace the medium with differentiation medium containing serial dilutions of 14-Norpseurotin and controls. For PC12 cells, a low concentration of NGF may be used to prime the cells for neurite outgrowth.

  • Incubation:

    • Incubate the plates for 48-72 hours to allow for neurite extension.

  • Cell Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells (if using antibody staining).

    • Stain for nuclei and neurites using appropriate fluorescent dyes or antibodies.

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use the accompanying software to identify cell bodies and trace neurites.

    • Quantify parameters such as total neurite length per cell, number of neurites per cell, and number of branch points.

Conclusion

14-Norpseurotin represents a promising natural product for high-throughput screening in various therapeutic areas. The protocols provided here offer a starting point for the systematic evaluation of this compound and its analogs. The modulation of key signaling pathways by the pseurotin family suggests that hits from these screens may have well-defined mechanisms of action, making them attractive candidates for further drug development. Careful optimization of assay conditions and appropriate secondary assays will be crucial for the successful identification and validation of novel drug leads.

References

Application

Application Notes and Protocols for Developing Cell-Based Assays for 14-Norpseurotin Activity

For Researchers, Scientists, and Drug Development Professionals Introduction 14-Norpseurotin is a natural product belonging to the pseurotin family of fungal metabolites. While research on 14-Norpseurotin is emerging, it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Norpseurotin is a natural product belonging to the pseurotin family of fungal metabolites. While research on 14-Norpseurotin is emerging, its structural similarity to Pseurotin A suggests a range of potential biological activities. Pseurotin A has demonstrated a variety of effects, including antifungal, anti-cancer, and anti-inflammatory properties. These activities are often linked to the modulation of key signaling pathways. This document provides detailed protocols for a suite of cell-based assays to characterize the biological activities of 14-Norpseurotin, drawing upon the known mechanisms of related compounds.

The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, providing valuable tools for the discovery and development of novel therapeutics.

I. Antifungal Activity Assays

Application Note:

Fungal infections pose a significant threat to human health, and the need for novel antifungal agents is critical. Given that 14-Norpseurotin is a fungal metabolite, it is a prime candidate for screening against pathogenic fungi. The following assays are designed to determine its fungistatic or fungicidal properties.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of 14-Norpseurotin that inhibits the visible growth of a fungal pathogen.

Experimental Protocol:

  • Fungal Strain and Culture:

    • Select relevant fungal strains, such as Candida albicans, Aspergillus fumigatus, or Cryptococcus neoformans.

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at their optimal growth temperatures.

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer or hemocytometer.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial dilutions of 14-Norpseurotin in RPMI-1640 medium. The final concentration range should be broad enough to determine the MIC (e.g., 0.1 to 100 µM).

    • Include a positive control (a known antifungal agent like Amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well.

    • Incubate the plate at the optimal temperature for the specific fungal strain for 24-48 hours.

  • Data Analysis:

    • Determine the MIC visually as the lowest concentration of 14-Norpseurotin that causes complete inhibition of visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the negative control.

Adenylate Kinase (AK) Release Assay for Fungal Cell Lysis

This assay provides a quantitative measure of fungal cell membrane damage and lysis.[1]

Experimental Protocol:

  • Fungal Culture and Inoculum Preparation:

    • Prepare the fungal inoculum as described in the broth microdilution assay.

  • Assay Plate Setup:

    • In a 96-well plate, add the fungal inoculum and varying concentrations of 14-Norpseurotin.

    • Include a positive control for lysis (e.g., a lytic agent) and a negative control (vehicle).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 4, 8, or 24 hours) at the optimal growth temperature.

  • AK Detection:

    • Use a commercially available bioluminescent AK detection kit.

    • Add the AK detection reagent to each well. This reagent contains ADP and luciferase. Released AK will convert ADP to ATP, which is then used by luciferase to produce light.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • An increase in luminescence compared to the negative control indicates cell lysis.

Quantitative Data Summary: Antifungal Activity

AssayEndpoint14-Norpseurotin (Example Data)Positive Control (e.g., Amphotericin B)
Broth MicrodilutionMIC (µM)Report ValueReport Value
Adenylate Kinase ReleaseLuminescence (RLU) at specified concentrationReport ValueReport Value

II. Anti-Cancer Activity Assays

Application Note:

Pseurotin A has shown promise in suppressing cancer progression, particularly in prostate and breast cancer, by targeting the PCSK9-LDLR axis.[2][3][4][5] The following assays will help determine if 14-Norpseurotin exhibits similar anti-cancer properties.

Cell Viability Assay (MTT or CellTiter-Glo®)

This initial screen assesses the cytotoxic or cytostatic effects of 14-Norpseurotin on cancer cell lines.

Experimental Protocol:

  • Cell Culture:

    • Select relevant cancer cell lines (e.g., PC-3 for prostate cancer, BT-474 for breast cancer).[3][4]

    • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of 14-Norpseurotin concentrations for 48-72 hours.

    • Include a positive control (e.g., a known cytotoxic drug) and a negative control (vehicle).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan, which can be solubilized and measured spectrophotometrically.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis of PCSK9 and LDLR Expression

This assay investigates the effect of 14-Norpseurotin on the expression of key proteins involved in cholesterol metabolism and cancer progression.[3][4]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., PC-3, BT-474) and treat them with various concentrations of 14-Norpseurotin for 48-72 hours.

  • Protein Extraction:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Protein-Protein Interaction (PPI) Assay: PCSK9 and LDLR

This assay determines if 14-Norpseurotin can directly inhibit the interaction between PCSK9 and the LDLR.[2][4] A cell-based assay like a protein complementation assay (PCA) can be employed.

Experimental Protocol:

  • Construct Development:

    • Create expression vectors where PCSK9 and the extracellular domain of LDLR are fused to two different fragments of a reporter protein (e.g., Gaussia luciferase or split-GFP).

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T) with both constructs.

  • Compound Treatment:

    • Treat the transfected cells with varying concentrations of 14-Norpseurotin.

  • Reporter Signal Measurement:

    • If using a luciferase-based PCA, add the substrate and measure the luminescence.

    • If using a split-GFP PCA, measure the fluorescence.

  • Data Analysis:

    • A decrease in the reporter signal in the presence of 14-Norpseurotin indicates inhibition of the PCSK9-LDLR interaction.

Quantitative Data Summary: Anti-Cancer Activity

AssayEndpoint14-Norpseurotin (Example Data)Positive Control (e.g., Known Inhibitor)
Cell Viability (MTT/CellTiter-Glo®)IC50 (µM)Report ValueReport Value
Western Blot% Change in PCSK9 ExpressionReport ValueReport Value
Western Blot% Change in LDLR ExpressionReport ValueReport Value
PPI Assay (PCA)% Inhibition of PCSK9-LDLR InteractionReport ValueReport Value

III. Anti-inflammatory and Signaling Pathway Assays

Application Note:

Pseurotin A has been shown to inhibit osteoclastogenesis by suppressing reactive oxygen species (ROS) and modulating the MAPK and NF-κB signaling pathways.[6] These pathways are also crucial in inflammation. The following assays will explore the anti-inflammatory potential of 14-Norpseurotin.

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the intracellular ROS levels in response to an inflammatory stimulus.

Experimental Protocol:

  • Cell Culture:

    • Use a relevant cell line, such as RAW 264.7 macrophages.

  • Cell Treatment:

    • Pre-treat the cells with 14-Norpseurotin for 1-2 hours.

    • Induce ROS production with a stimulant like lipopolysaccharide (LPS) or RANKL.[6]

  • ROS Detection:

    • Load the cells with a fluorescent ROS indicator dye, such as DCFDA.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis:

    • A decrease in fluorescence in 14-Norpseurotin-treated cells indicates a reduction in ROS levels.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

Experimental Protocol:

  • Cell Line:

    • Use a cell line stably transfected with an NF-κB-responsive reporter construct (e.g., expressing luciferase under the control of an NF-κB promoter).

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with 14-Norpseurotin.

    • Stimulate NF-κB activation with an appropriate agonist (e.g., TNF-α or LPS).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • A reduction in luciferase activity indicates inhibition of the NF-κB pathway.

Quantitative Data Summary: Anti-inflammatory Activity

AssayEndpoint14-Norpseurotin (Example Data)Positive Control (e.g., Known Inhibitor)
ROS Measurement% Reduction in ROS LevelsReport ValueReport Value
NF-κB Reporter Assay% Inhibition of NF-κB ActivityReport ValueReport Value

IV. Visualizations

experimental_workflow_antifungal cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep mic_assay Broth Microdilution (MIC) inoculum_prep->mic_assay ak_assay Adenylate Kinase (AK) Release inoculum_prep->ak_assay mic_analysis Determine MIC mic_assay->mic_analysis ak_analysis Measure Cell Lysis ak_assay->ak_analysis

Caption: Antifungal Assay Workflow.

signaling_pathway_pcs_k9 cluster_extracellular Extracellular cluster_intracellular Intracellular PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds Lysosome Lysosome LDLR->Lysosome Internalization LDL LDL LDL->LDLR Binds Degradation Degradation Lysosome->Degradation Norpseurotin 14-Norpseurotin Norpseurotin->PCSK9 Inhibits Expression Norpseurotin->LDLR Inhibits Interaction

Caption: PCSK9-LDLR Signaling Pathway Inhibition.

signaling_pathway_nfkb cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Stimulus Stimulus (e.g., LPS) Stimulus->Receptor IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases Gene_Expression Inflammatory Gene Expression NFκB->Gene_Expression Translocates and Activates Norpseurotin 14-Norpseurotin Norpseurotin->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

References

Technical Notes & Optimization

Troubleshooting

improving the solubility of 14-Norpseurotin for experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Norpseurotin. The information is designe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Norpseurotin. The information is designed to address common challenges encountered during experimental procedures, with a focus on improving solubility for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 14-Norpseurotin and what are its primary solvents?

A1: 14-Norpseurotin is a bioactive alkaloid isolated from the fungus Aspergillus fumigatus. It is a hydrophobic compound, meaning it has poor solubility in aqueous solutions. The most common and effective solvent for dissolving 14-Norpseurotin is Dimethyl Sulfoxide (DMSO). Other organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate can also be used.[1][]

Q2: I am observing precipitation when I add my 14-Norpseurotin stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like 14-Norpseurotin. This occurs because the compound is not soluble in the high water content of the media. The primary cause is often a high final concentration of the compound or the organic solvent.

To prevent this, ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible. For most cell lines, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3] A concentration of 0.1% DMSO is considered safe for almost all cell types.[3] It is crucial to perform a vehicle control experiment (medium with the same final concentration of DMSO without 14-Norpseurotin) to assess the impact of the solvent on your specific cell line.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 1%.[3] For sensitive cell lines or long-term experiments, it is highly recommended to maintain the final DMSO concentration at 0.5% or lower.[3] Always perform a toxicity assessment of the DMSO vehicle on your specific cell line to determine the optimal concentration.

Q4: How should I prepare a stock solution of 14-Norpseurotin?

A4: A common stock solution concentration for 14-Norpseurotin is 10 mM in 100% DMSO.[4] To prepare this, you will need to know the molecular weight of 14-Norpseurotin, which is 417.41 g/mol . Use the dilution calculator provided in the "Experimental Protocols" section to determine the required mass of the compound. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q5: How should I store my 14-Norpseurotin stock solution?

A5: 14-Norpseurotin stock solutions in DMSO should be stored at -20°C for long-term storage.[] When stored properly, mycotoxin solutions in organic solvents can be stable for extended periods.[5] However, it is good practice to monitor for any signs of degradation or precipitation. For working solutions, short-term storage at 4°C may be acceptable, but stability should be verified for your specific experimental conditions.

Troubleshooting Guide

Issue: Poor Solubility or Precipitation

This is the most common issue encountered when working with 14-Norpseurotin. The following table provides a structured approach to troubleshooting solubility problems.

Potential Cause Troubleshooting Step Expected Outcome
High Final Concentration of 14-Norpseurotin Reduce the final working concentration of 14-Norpseurotin in your experiment.The compound remains in solution at a lower concentration.
High Final Concentration of Organic Solvent (e.g., DMSO) Prepare a more concentrated stock solution to minimize the volume added to the aqueous medium, thereby lowering the final solvent concentration.Reduced solvent concentration prevents precipitation.
Incorrect Solvent Ensure you are using a recommended solvent like high-purity, anhydrous DMSO.14-Norpseurotin dissolves completely in the appropriate solvent.
Precipitation During Dilution When preparing a working solution, add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring. This gradual addition can prevent localized high concentrations that lead to precipitation.Homogenous solution with no visible precipitate.
Low Temperature of Aqueous Medium Warm the cell culture medium or buffer to 37°C before adding the 14-Norpseurotin stock solution.Increased temperature can improve the solubility of some compounds.

Quantitative Data Summary

The following table summarizes the known solubility information for 14-Norpseurotin.

Solvent Concentration Notes
Dimethyl Sulfoxide (DMSO)10 mMCommonly used for preparing stock solutions.[4]
AcetoneSolubleQualitative data; specific concentration not reported.[]
ChloroformSolubleQualitative data; specific concentration not reported.[1]
DichloromethaneSolubleQualitative data; specific concentration not reported.[1]
Ethyl AcetateSolubleQualitative data; specific concentration not reported.[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of 14-Norpseurotin in DMSO

Materials:

  • 14-Norpseurotin (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of 14-Norpseurotin is 417.41 g/mol . To prepare a 10 mM stock solution, you will need 4.1741 mg per 1 mL of DMSO.

    • Calculation: (10 mmol/L) * (1 L/1000 mL) * (417.41 g/mol ) * (1000 mg/g) = 4.1741 mg/mL

  • Weigh the compound: Carefully weigh the calculated amount of 14-Norpseurotin using an analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed 14-Norpseurotin.

  • Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Protocol for Preparing a Working Solution in Cell Culture Medium

Materials:

  • 10 mM 14-Norpseurotin stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Determine the final concentration: Decide on the final concentration of 14-Norpseurotin required for your experiment.

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM 14-Norpseurotin:

      • Use the formula: C1V1 = C2V2

      • (10 mM) * V1 = (10 µM) * (10 mL)

      • (10,000 µM) * V1 = (10 µM) * (10 mL)

      • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Final DMSO concentration: (10 µL DMSO / 10,000 µL total volume) * 100% = 0.1%

  • Prepare the working solution: Add the calculated volume of the 10 mM stock solution to the pre-warmed cell culture medium. It is recommended to add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.

  • Use immediately: Use the freshly prepared working solution for your experiments. Do not store diluted aqueous solutions of 14-Norpseurotin for extended periods.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for 14-Norpseurotin Solubility Issues start Start: Precipitation observed in aqueous medium check_dmso_conc Is final DMSO concentration <= 0.5%? start->check_dmso_conc reduce_dmso Action: Prepare a more concentrated stock solution check_dmso_conc->reduce_dmso No check_compound_conc Is the final 14-Norpseurotin concentration too high? check_dmso_conc->check_compound_conc Yes reduce_dmso->check_dmso_conc reduce_compound_conc Action: Lower the working concentration check_compound_conc->reduce_compound_conc Yes check_dilution_method Review dilution technique check_compound_conc->check_dilution_method No reduce_compound_conc->check_dilution_method improve_dilution Action: Add stock dropwise to warmed, stirring medium check_dilution_method->improve_dilution success Success: Compound is soluble improve_dilution->success fail Issue persists: Consider alternative delivery methods improve_dilution->fail Pseurotin_Signaling_Pathway Hypothesized Signaling Pathways Affected by Pseurotins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation MAPK MAPK (ERK, p38, JNK) receptor->MAPK PI3K PI3K receptor->PI3K Pseurotin Pseurotin A/D Pseurotin->JAK Inhibition Pseurotin->MAPK Inhibition Pseurotin->PI3K Potential Inhibition STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Transcription Gene Transcription (Proliferation, Inflammation) pSTAT->Transcription Dimerization & Translocation pMAPK p-MAPK MAPK->pMAPK pMAPK->Transcription AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Transcription

References

Optimization

Technical Support Center: Troubleshooting 14-Norpseurotin Cytotoxicity in Cell Lines

Welcome to the technical support center for 14-Norpseurotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for cytotoxicity studies invo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14-Norpseurotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for cytotoxicity studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of 14-Norpseurotin?

As 14-Norpseurotin is a novel compound, its cytotoxic concentration can vary significantly depending on the cell line, exposure time, and assay used. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value in your specific cell model.

Q2: How should I dissolve 14-Norpseurotin for cell culture experiments?

The solubility of 14-Norpseurotin should be determined empirically. Common solvents for novel compounds include dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use a solvent that is non-toxic to the cells at the final concentration used in the experiment. Always include a vehicle control (media with the same concentration of solvent as the highest concentration of 14-Norpseurotin) in your experiments to account for any solvent-induced effects.

Q3: I am observing high variability in my cytotoxicity assay results. What are the common causes?

High variability in cytotoxicity assays can stem from several factors, including inconsistent cell seeding, uneven drug distribution, or the presence of bubbles in the wells.[1][2] Ensure a homogenous cell suspension before seeding and mix gently when adding the compound.[1] Pipetting technique is critical; use calibrated pipettes and practice consistent, slow pipetting to avoid bubbles.[3]

Q4: My untreated control cells are showing low viability. What could be the issue?

Low viability in control wells can be due to several factors such as contamination of the cell culture medium, suboptimal cell culture conditions (e.g., incorrect media composition, high or low confluency), or stressed cells.[1] Ensure you are using fresh, sterile medium and that your cells are healthy and in the logarithmic growth phase before starting the experiment.

Q5: At what time points should I assess the cytotoxicity of 14-Norpseurotin?

The choice of time points for assessing cytotoxicity depends on the expected mechanism of action of the compound. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of 14-Norpseurotin-induced cytotoxicity.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values for 14-Norpseurotin across experiments.
  • Possible Cause: Variability in cell culture conditions, reagent preparation, or experimental timeline.[3]

  • Solution:

    • Cell Culture Consistency: Standardize cell passage number, seeding density, and ensure cells are at a consistent confluency at the start of each experiment.

    • Reagent Preparation: Prepare fresh dilutions of 14-Norpseurotin for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[3]

    • Standardized Timeline: Adhere to a strict timeline for cell seeding, compound addition, and assay development.

Problem 2: High background signal in the cytotoxicity assay.
  • Possible Cause (MTT Assay): Contamination of the cell culture medium or components in the medium reacting with the assay reagents.[1] Phenol red in the culture medium can also interfere with colorimetric assays.[1]

  • Solution (MTT Assay):

    • Use fresh, sterile medium for experiments.

    • Consider using phenol red-free medium for the duration of the assay.[1]

  • Possible Cause (LDH Assay): Serum in the medium can contain lactate dehydrogenase (LDH), leading to high background.

  • Solution (LDH Assay):

    • Use a serum-free or low-serum medium during the assay. However, ensure this does not induce cell death on its own.[3]

Problem 3: No dose-dependent cytotoxicity observed with 14-Norpseurotin.
  • Possible Cause: The concentration range of 14-Norpseurotin tested is not appropriate for the cell line, or the compound is not cytotoxic to the specific cell line under the tested conditions.

  • Solution:

    • Expand the concentration range of 14-Norpseurotin tested (both higher and lower concentrations).

    • Increase the exposure time to the compound.

    • Consider using a different, potentially more sensitive, cell line.

    • Verify the purity and integrity of the 14-Norpseurotin compound.

Problem 4: Discrepancy between microscopic observation of cell death and assay results.
  • Possible Cause: The chosen cytotoxicity assay may not be detecting the primary mode of cell death induced by 14-Norpseurotin. For example, an LDH assay measures membrane integrity (necrosis), while an MTT assay measures metabolic activity (viability).

  • Solution:

    • Use multiple cytotoxicity assays that measure different cellular parameters. For instance, complement a viability assay (MTT, resazurin) with an assay that measures cell death (LDH release, trypan blue exclusion).

    • Consider assays that specifically measure apoptosis, such as caspase activity assays or Annexin V staining.

Quantitative Data Summary

As 14-Norpseurotin is a novel compound, publicly available quantitative data on its cytotoxicity is limited. The following table provides a template for how to summarize such data once it is generated from your experiments.

Cell LineAssayExposure Time (hours)IC50 (µM)Key Findings
Example: MCF-7MTT4815.2Moderate cytotoxicity observed.
Example: A549LDH48> 100Low necrotic effect.
Example: JurkatAnnexin V245.8Induces apoptosis at lower concentrations.

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of 14-Norpseurotin. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Plating and Treatment: Plate and treat cells with 14-Norpseurotin in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[3]

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[3]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a lysis buffer).

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Seed cells in 96-well plate B Treat with 14-Norpseurotin (dose-response) A->B C Incubate (e.g., 24, 48, 72h) B->C D Perform Cytotoxicity Assay (e.g., MTT, LDH) C->D E Measure signal (absorbance/fluorescence) D->E F Calculate % Viability/Cytotoxicity E->F G Determine IC50 F->G

Caption: A generalized workflow for assessing the cytotoxicity of 14-Norpseurotin.

G cluster_troubleshooting Troubleshooting High Variability Start High Variability Observed? Q1 Consistent Cell Seeding? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Consistent Pipetting? A1_Yes->Q2 S1 Optimize Seeding Protocol A1_No->S1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Edge Effects Controlled? A2_Yes->Q3 S2 Calibrate Pipettes & Refine Technique A2_No->S2 A3_No No Q3->A3_No No S3 Use PBS in Outer Wells A3_No->S3 G cluster_pathway Hypothetical Signaling Pathway for 14-Norpseurotin-Induced Apoptosis Compound 14-Norpseurotin ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting

Technical Support Center: Optimizing 14-Norpseurotin Concentration for Neurite Outgrowth

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 14-Norpseu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 14-Norpseurotin to promote neurite outgrowth.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with 14-Norpseurotin.

Issue Potential Cause Recommended Solution
No significant neurite outgrowth observed at the recommended concentration (25 µM). 1. Cell Health: Neuro-2a cells may be unhealthy, have a high passage number, or have low viability. 2. Compound Activity: The 14-Norpseurotin stock solution may have degraded or been improperly stored. 3. Assay Conditions: Suboptimal cell density, serum concentration, or incubation time.1. Cell Culture: Ensure Neuro-2a cells are healthy, within a low passage number range, and have >95% viability before seeding. 2. Compound Handling: Prepare fresh 14-Norpseurotin stock solutions. Aliquot and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles. 3. Optimization: Re-evaluate cell seeding density and ensure serum levels are appropriate for differentiation (e.g., reduced serum). The original study demonstrated effects after 48 hours of treatment[1].
High cell toxicity or cell death observed. 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 2. Compound Cytotoxicity: The concentration of 14-Norpseurotin may be too high for your specific cell line or experimental conditions.1. Solvent Concentration: Ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%. Perform a vehicle control with the same DMSO concentration to confirm. 2. Dose-Response: Perform a dose-response experiment with a wider range of 14-Norpseurotin concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal non-toxic concentration for your specific assay.
Inconsistent or variable neurite outgrowth between wells/replicates. 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells. 2. Inhomogeneous Compound Distribution: Improper mixing of 14-Norpseurotin in the culture medium. 3. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.1. Cell Seeding: Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. 2. Compound Dilution: Mix the compound thoroughly in the medium before adding it to the cells. 3. Plate Setup: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and fill them with sterile PBS or media instead.
Neurite outgrowth is observed, but the effect is not dose-dependent. 1. Saturation of Effect: The concentrations tested may all be at the saturating end of the dose-response curve. 2. Compound Precipitation: At higher concentrations, the compound may be precipitating out of the solution, leading to a plateau or decrease in effect.1. Concentration Range: Test a wider range of concentrations, including lower concentrations, to capture the full dose-response curve. 2. Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is suspected, consider using a lower stock concentration or a different solvent system if compatible with your cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 14-Norpseurotin for promoting neurite outgrowth in Neuro-2a cells?

A1: Based on published data, a concentration of 25 µM 14-Norpseurotin is sufficient to induce significant neuronal differentiation in Neuro-2a cells after 48 hours of treatment. While neurite length may continue to increase at concentrations up to 100 µM, the rate of cell differentiation plateaus at 25 µM[1].

Q2: How should I prepare and store 14-Norpseurotin stock solutions?

A2: It is recommended to dissolve 14-Norpseurotin in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).

Q3: What is the mechanism of action of 14-Norpseurotin in promoting neurite outgrowth?

A3: 14-Norpseurotin has been shown to promote neurite outgrowth through the phosphorylation and activation of multiple signaling molecules. The key pathways involved are the MEK-ERK, PI3K-Akt, and CaMKII signaling cascades. Additionally, Rac1 and JNK may also play a role in its effect on neurite extension[1].

Q4: Can I use other neuronal cell lines besides Neuro-2a?

A4: While the primary data for 14-Norpseurotin and neurite outgrowth was generated using Neuro-2a cells, it is possible that it may be effective in other neuronal cell lines. However, the optimal concentration and treatment conditions will likely need to be determined empirically for each cell line through dose-response experiments.

Q5: How long should I treat the cells with 14-Norpseurotin?

A5: The initial study demonstrated significant neurite outgrowth in Neuro-2a cells after 48 hours of treatment with 14-Norpseurotin[1]. You may need to optimize the treatment duration for your specific experimental goals and cell line.

Data Presentation

Table 1: Concentration-Dependent Effect of 14-Norpseurotin on Neurite Outgrowth in Neuro-2a Cells

Concentration (µM)Differentiation Rate (% of Control)Total Neurite Length per Differentiated Cell (µm)
1~100%~100
10~150%~150
25~200%~200
50~200%~225
100~200%~250

Data is estimated from the graphical representation in the source publication and is intended for illustrative purposes[1].

Experimental Protocols

Detailed Methodology for Neurite Outgrowth Assay with 14-Norpseurotin

This protocol is adapted from the methodology described for "compound 14" in the referenced study[1].

1. Cell Culture and Seeding:

  • Culture mouse neuroblastoma (Neuro-2a) cells in appropriate growth medium (e.g., DMEM with 10% FBS).
  • One day before treatment, seed the Neuro-2a cells into 96-well plates at a density that allows for optimal neurite visualization after 48 hours (e.g., 5,000-10,000 cells/well).

2. Preparation of 14-Norpseurotin:

  • Prepare a stock solution of 14-Norpseurotin in DMSO (e.g., 10 mM).
  • On the day of the experiment, dilute the stock solution in pre-warmed, reduced-serum medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration remains constant across all conditions and is non-toxic.

3. Treatment:

  • Carefully remove the growth medium from the seeded cells.
  • Add the medium containing the different concentrations of 14-Norpseurotin or vehicle control (medium with the same final DMSO concentration) to the respective wells.
  • Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.

4. Immunostaining:

  • After 48 hours, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
  • Incubate the cells with a primary antibody against a neuronal marker, such as β-tubulin III, overnight at 4°C.
  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
  • (Optional) Counterstain the nuclei with a fluorescent nuclear stain like DAPI.

5. Imaging and Analysis:

  • Acquire images using a high-content imaging system or a fluorescence microscope.
  • Analyze the images using appropriate software to quantify neurite outgrowth parameters, such as the percentage of differentiated cells (cells with at least one neurite longer than the cell body diameter) and the total neurite length per cell.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture Neuro-2a Cells B Seed Cells into 96-well Plate A->B D Treat Cells with 14-Norpseurotin (48h) B->D C Prepare 14-Norpseurotin Solutions C->D E Fix and Immunostain for β-tubulin III D->E F Image Acquisition E->F G Quantify Neurite Outgrowth F->G

Caption: Experimental workflow for assessing 14-Norpseurotin-induced neurite outgrowth.

Signaling_Pathway cluster_input Input cluster_pathways Signaling Pathways cluster_output Output Norpseurotin 14-Norpseurotin MEK MEK Norpseurotin->MEK PI3K PI3K Norpseurotin->PI3K CaMKII CaMKII Norpseurotin->CaMKII Rac1_JNK Rac1/JNK Norpseurotin->Rac1_JNK ERK ERK MEK->ERK Neurite_Outgrowth Neurite Outgrowth ERK->Neurite_Outgrowth Akt Akt PI3K->Akt Akt->Neurite_Outgrowth CaMKII->Neurite_Outgrowth Rac1_JNK->Neurite_Outgrowth

Caption: Signaling pathways activated by 14-Norpseurotin to promote neurite outgrowth.

References

Optimization

Technical Support Center: Purification of Pseurotin-Class Compounds

Troubleshooting Guide This guide addresses common issues encountered during the purification of pseurotin-class compounds from fungal extracts. Problem Potential Cause Suggested Solution Low Yield of Target Compound Inef...

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during the purification of pseurotin-class compounds from fungal extracts.

Problem Potential Cause Suggested Solution
Low Yield of Target Compound Inefficient initial extraction from fungal biomass or culture filtrate.- Test a range of extraction solvents with varying polarities (e.g., ethyl acetate, n-butanol, chloroform, methanol).[1][2][3] - Employ sequential extraction with solvents of increasing polarity. - Optimize extraction time and temperature; prolonged exposure to high temperatures may degrade the compound.[1]
Degradation of the target compound during purification.- Pseurotins possess a complex spirocyclic lactam structure that may be sensitive to pH extremes and prolonged exposure to certain solvents.[4] - Maintain a neutral pH throughout the purification process. - Minimize the time the compound spends in solution, especially after each purification step.
Co-elution of Impurities with Target Compound Presence of structurally similar pseurotin analogues or other fungal metabolites.- Employ orthogonal chromatographic techniques. For example, follow normal-phase silica gel chromatography with reverse-phase HPLC.[1] - Optimize the mobile phase for better resolution. For silica gel chromatography, a mixture of chloroform and methanol has been used.[2] For HPLC, gradient elution with acetonitrile/water or methanol/water is common. - Consider preparative Thin Layer Chromatography (TLC) for small-scale purification.
Irreproducible Purification Results Variability in fungal culture conditions affecting metabolite production.- Standardize fungal growth media, incubation time, and temperature.[5][6] - Zinc concentration in the culture medium has been shown to affect the production of pseurotin A.[7] - Co-culturing the fungus with other microorganisms can also alter the secondary metabolite profile.[8]
Loss of Compound During Solvent Removal The compound may be volatile or adhere to the glassware.- Use a rotary evaporator at a controlled temperature and pressure. - After evaporation, rinse the flask with a small amount of a suitable solvent to recover any adsorbed compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the purification of a pseurotin-like compound from a fungal culture?

A1: A common starting point is a solvent extraction of the fungal mycelium and/or the culture broth. Ethyl acetate is a widely used solvent for extracting moderately polar compounds like pseurotins from fungal cultures.[1] The crude extract is then typically concentrated and subjected to chromatographic separation.

Q2: How can I monitor the presence of my target compound during fractionation?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring fractions. A specific staining reagent or UV visualization can be used to identify the spot corresponding to the target compound. For more precise identification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS) is recommended.[9][10]

Q3: What type of chromatography is most effective for separating pseurotin-class compounds?

A3: A multi-step chromatographic approach is often necessary. Gravity column chromatography with silica gel is a good initial step for fractionating the crude extract.[1] This is typically followed by one or more rounds of HPLC, often using a C18 reverse-phase column, to achieve high purity.[1]

Q4: Are there any known stability issues with pseurotin-class compounds I should be aware of?

A4: While specific data for 14-Norpseurotin is unavailable, natural products with complex structures like pseurotins can be sensitive to heat, light, and non-neutral pH. It is advisable to work at moderate temperatures, protect samples from direct light, and use neutral solvents and buffers whenever possible.

Q5: What analytical techniques are used to confirm the identity and purity of the final compound?

A5: The structure of the purified compound is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.[2][3] Purity is often assessed by HPLC-UV, checking for a single peak at the expected retention time.

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation
  • Fermentation: Culture the fungus (e.g., Aspergillus fumigatus) in a suitable liquid or solid medium.[5][11]

  • Extraction:

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the filtrate with an equal volume of ethyl acetate three times. Extract the mycelium separately with methanol or acetone.

    • For solid cultures, homogenize the entire culture and extract with a suitable solvent like n-butanol or a chloroform/methanol mixture.[1][2]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography (Initial Fractionation):

    • Prepare a silica gel column in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a gradient of methanol in chloroform).[2]

    • Collect fractions and monitor by TLC to identify those containing the target compound.

    • Pool the relevant fractions and concentrate.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
  • Sample Preparation: Dissolve the partially purified fraction from Protocol 1 in the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically effective.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.

  • Fraction Collection: Collect the peak corresponding to the target compound.

  • Purity Check: Re-inject a small amount of the collected fraction into the HPLC to confirm its purity.

  • Solvent Removal: Remove the HPLC solvent, for example, by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile, to obtain the pure compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Concentration cluster_purification Purification fungal_culture Fungal Culture solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration silica_chromatography Silica Gel Chromatography concentration->silica_chromatography fraction_monitoring TLC/LC-MS Analysis silica_chromatography->fraction_monitoring hplc Reverse-Phase HPLC fraction_monitoring->hplc Pool Fractions purity_analysis Purity & Identity Confirmation (HPLC, NMR, MS) hplc->purity_analysis pure_compound Pure 14-Norpseurotin purity_analysis->pure_compound

Caption: Generalized workflow for the purification of 14-Norpseurotin.

troubleshooting_workflow start Low Purity After Initial Chromatography check_impurities Are impurities more or less polar? start->check_impurities more_polar Impurities are more polar check_impurities->more_polar Yes less_polar Impurities are less polar check_impurities->less_polar No orthogonal_chromatography Use Orthogonal Chromatography (e.g., Reverse-Phase HPLC) more_polar->orthogonal_chromatography adjust_normal_phase Optimize Normal-Phase Gradient (Slower gradient, different solvents) less_polar->adjust_normal_phase

Caption: Decision tree for troubleshooting low purity issues.

References

Optimization

Technical Support Center: Enhancing 14-Norpseurotin Yield from Aspergillus Fermentation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of 14-Norpseurotin from Aspergillus ferme...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of 14-Norpseurotin from Aspergillus fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process in a question-and-answer format.

Question/Issue Possible Causes Troubleshooting Steps
1. Low or No Yield of 14-Norpseurotin - Inappropriate media composition (e.g., limiting zinc).- Suboptimal fermentation parameters (pH, temperature, aeration).- Genetic instability of the producing strain.- Presence of inhibitory compounds.- Media Optimization: Ensure the presence of essential trace elements, particularly zinc. Studies have shown that increasing zinc concentration can upregulate the biosynthesis of pseurotin A.[1][2] Experiment with different carbon and nitrogen sources.- Parameter Optimization: Systematically vary pH and temperature to find the optimal conditions for your specific Aspergillus strain.[1] Ensure adequate aeration and agitation.- Strain Verification: Re-streak the culture from a frozen stock to ensure the viability and productivity of the strain.- Metabolite Analysis: Analyze the fermentation broth for the presence of any known inhibitory compounds.
2. Inconsistent 14-Norpseurotin Yields Between Batches - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation conditions.- Contamination.- Standardize Inoculum: Develop and adhere to a strict protocol for spore suspension preparation or mycelial inoculum transfer.- Precise Media Preparation: Accurately weigh all components and ensure complete dissolution. Use a calibrated pH meter.- Monitor and Control Fermentation: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen.- Aseptic Technique: Reinforce and strictly follow aseptic techniques to prevent contamination.
3. Fermentation Culture is Contaminated - Non-sterile equipment or media.- Airborne contamination during inoculation or sampling.- Contaminated inoculum.- Sterilization Verification: Use biological indicators to validate autoclave cycles. Ensure all flasks, bioreactors, and media are properly sterilized.- Improve Aseptic Technique: Work in a laminar flow hood. Minimize the time vessels are open to the air. Sterilize inoculation and sampling ports effectively.- Inoculum Purity Check: Always streak a sample of the inoculum on a nutrient-rich agar plate to check for bacterial or fungal contaminants before use.
4. Pseurotin A is the Predominant Product, Not 14-Norpseurotin - The specific Aspergillus strain may naturally produce more pseurotin A.- Biosynthetic pathway favors pseurotin A under current conditions.- Strain Selection: Screen different Aspergillus species or strains known to produce pseurotins.- Precursor Feeding: Phenylalanine is a precursor in the biosynthesis of pseurotins. Experiment with feeding L-phenylalanine during the fermentation to potentially shift the metabolic flux towards 14-Norpseurotin.

Frequently Asked Questions (FAQs)

Question Answer
What is the optimal medium for 14-Norpseurotin production? While the optimal medium can be strain-specific, a good starting point is a defined medium like Czapek-Dox.[2] Optimization of carbon and nitrogen sources, as well as trace metals like zinc, is crucial for maximizing yield.
What are the ideal pH and temperature for fermentation? For Aspergillus fumigatus, a temperature range of 23-28°C and a pH between 2.5 and 4.5 have been reported to be favorable for pseurotin production.[1] However, these parameters should be optimized for your specific strain.
How can I increase the yield of 14-Norpseurotin through genetic engineering? Overexpression of positive regulators of secondary metabolism, such as laeA, or deletion of negative regulators can enhance the production of secondary metabolites.[3] Additionally, deleting genes involved in competing metabolic pathways could redirect precursors towards 14-Norpseurotin biosynthesis.
How do I quantify the amount of 14-Norpseurotin in my fermentation broth? High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying 14-Norpseurotin and pseurotin A. This involves extracting the compounds from the broth, followed by separation and detection using a C18 column and a UV detector.
What are some common sources of contamination in Aspergillus fermentation? Contamination can arise from improperly sterilized equipment and media, airborne spores, or contaminated stock cultures. Implementing strict aseptic techniques and regularly monitoring for contamination are essential.

Quantitative Data on Yield Enhancement

Table 1: Effect of Zinc Sulfate Concentration on Pseurotin A Production in Aspergillus fumigatus

Zinc Sulfate (ZnSO₄) Concentration (µM)Relative Pseurotin A Production (%)
0.1100
1Increased
5Significantly Increased

Data synthesized from qualitative descriptions in cited literature. Actual quantitative increases may vary depending on the strain and fermentation conditions.[2]

Table 2: Influence of Carbon and Nitrogen Sources on Secondary Metabolite Production in Aspergillus spp.

Nutrient SourceObservation
Carbon Source
GlucoseGenerally supports good growth and secondary metabolite production.
SucroseOften used in defined media like Czapek-Dox for fungal cultivation.
Xylan and MannoseA combination of xylan (30 g/L) and mannose (50 g/L) was found to be effective for the production of another secondary metabolite, fumagillin, in Aspergillus fumigatus.
Nitrogen Source
Sodium NitrateA common nitrogen source in defined media for Aspergillus.
L-glutamic acidIdentified as an optimal nitrogen source for fumagillin production at a concentration of 9 g/L.
Ammonium SaltsMay lead to a drop in pH which can inhibit the production of some secondary metabolites.

This table provides general guidance. The optimal carbon and nitrogen sources and their concentrations should be determined experimentally for 14-Norpseurotin production.

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus fumigatus for Pseurotin Production

1. Inoculum Preparation: a. Grow Aspergillus fumigatus on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days until sporulation is observed. b. Harvest spores by flooding the plate with sterile 0.01% Tween 80 solution and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile glass wool to remove mycelial fragments. d. Count the spores using a hemocytometer and adjust the concentration to 1 x 10⁷ spores/mL in sterile water.

2. Fermentation: a. Prepare the fermentation medium (e.g., Czapek-Dox Broth). b. Dispense the medium into sterile Erlenmeyer flasks or a bioreactor. c. Inoculate the medium with the spore suspension to a final concentration of 1 x 10⁵ spores/mL. d. Incubate the culture at 25-28°C with shaking (e.g., 150-200 rpm) for 7-14 days.[1] e. Monitor the fermentation for growth and product formation.

Protocol 2: Extraction and Quantification of 14-Norpseurotin by HPLC

1. Extraction: a. At the end of the fermentation, separate the mycelium from the culture broth by filtration. b. Extract the culture filtrate with an equal volume of ethyl acetate three times. c. Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure. d. Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. c. Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. d. Flow Rate: 1.0 mL/min. e. Detection: UV detector at 254 nm. f. Quantification: Prepare a standard curve using a purified 14-Norpseurotin standard.

Visualizations

Signaling Pathways and Workflows

Pseurotin_Biosynthesis_Regulation cluster_zinc Zinc Homeostasis cluster_gliotoxin Gliotoxin Pathway cluster_pseurotin Pseurotin Biosynthesis High Zinc High Zinc ZafA ZafA High Zinc->ZafA inhibits expression GliZ GliZ ZafA->GliZ represses fumR fumR GliZ->fumR represses Pseurotin Biosynthesis Genes Pseurotin Biosynthesis Genes fumR->Pseurotin Biosynthesis Genes activates 14-Norpseurotin 14-Norpseurotin Pseurotin Biosynthesis Genes->14-Norpseurotin Fermentation_Workflow Strain Revival Strain Revival Inoculum Preparation Inoculum Preparation Strain Revival->Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Harvest Harvest Fermentation->Harvest Extraction Extraction Harvest->Extraction Quantification (HPLC) Quantification (HPLC) Extraction->Quantification (HPLC) LaeA_VeA_Regulation cluster_light Light Signal cluster_velvet Velvet Complex Light Light VeA (Nucleus) VeA (Nucleus) Light->VeA (Nucleus) promotes cytoplasmic localization VeA (Cytoplasm) VeA (Cytoplasm) VeA (Cytoplasm)->VeA (Nucleus) Dark VeA (Nucleus)->VeA (Cytoplasm) Light Velvet Complex (VeA-VelB-LaeA) Velvet Complex (VeA-VelB-LaeA) VeA (Nucleus)->Velvet Complex (VeA-VelB-LaeA) LaeA LaeA LaeA->Velvet Complex (VeA-VelB-LaeA) Secondary Metabolism Gene Clusters Secondary Metabolism Gene Clusters Velvet Complex (VeA-VelB-LaeA)->Secondary Metabolism Gene Clusters activates

References

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 14-Norpseurotin in Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 14-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 14-Norpseurotin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is 14-Norpseurotin and what are its known biological activities?

14-Norpseurotin is a bioactive fungal metabolite isolated from Aspergillus species.[1] It has demonstrated a range of biological activities, including:

  • Antifungal activity: It shows inhibitory effects against various fungi.

  • Antileishmanial and anticancer activities: Studies have indicated its potential as an antileishmanial and cytotoxic agent against certain cancer cell lines.

  • Neurite outgrowth promotion: It has been observed to induce neurite outgrowth in rat pheochromocytoma (PC12) cells.

  • Antimicrobial activity: It exhibits activity against bacteria such as Escherichia coli and Bacillus subtilis.

Q2: What are off-target effects and why are they a concern when using 14-Norpseurotin?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity unrelated to the primary target, and a lack of translational success in drug development. For a relatively novel compound like 14-Norpseurotin, a comprehensive off-target profile may not be publicly available, making careful experimental design and validation crucial.

Q3: How can I determine the optimal concentration of 14-Norpseurotin to use in my assay to minimize off-target effects?

The key is to use the lowest effective concentration that elicits the desired on-target effect. It is recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for your specific assay. Using concentrations significantly higher than the EC50/IC50 increases the likelihood of engaging lower-affinity off-target proteins.

Q4: What are essential controls to include in my experiments with 14-Norpseurotin?

To ensure the observed effects are specific to the intended target of 14-Norpseurotin, the following controls are essential:

  • Vehicle Control: This is a control group treated with the same solvent (e.g., DMSO) used to dissolve 14-Norpseurotin at the same final concentration. This accounts for any effects of the solvent itself.

  • Positive Control: A known compound that induces the same effect you are measuring. This validates that your assay is working correctly.

  • Untreated Control: Cells or samples that are not exposed to any treatment, to provide a baseline for the assay.

Q5: What advanced techniques can I use to validate that the observed phenotype is due to the on-target activity of 14-Norpseurotin?

For rigorous validation, consider the following advanced approaches:

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the application of 14-Norpseurotin in these modified cells no longer produces the observed phenotype, it strongly suggests the effect is on-target.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of 14-Norpseurotin to its target protein in intact cells.[2][3][4] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered in assays using 14-Norpseurotin.

Guide 1: Troubleshooting Cytotoxicity Assays

Issue: High variability between replicate wells.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency.
Pipetting Errors Calibrate pipettes regularly. When adding compounds, ensure proper mixing in each well.
"Edge Effects" in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

Issue: Unexpectedly high or low cell viability.

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect wells for precipitate. If present, consider using a lower concentration or a different solvent system. The final DMSO concentration should typically be below 0.5%.
Interaction with Assay Reagents 14-Norpseurotin may interfere with the assay chemistry (e.g., absorbance or fluorescence). Run a control with the compound in cell-free media to check for interference.
Incorrect Incubation Time Optimize the incubation time for your specific cell line and compound concentration.
Guide 2: Troubleshooting Neurite Outgrowth Assays

Issue: No or poor neurite outgrowth in response to 14-Norpseurotin.

Potential Cause Troubleshooting Steps
Suboptimal Cell Density Determine the optimal seeding density for your neuronal cells to allow for proper differentiation and neurite extension.
Inappropriate Compound Concentration Perform a dose-response curve to identify the optimal concentration for neurite outgrowth. High concentrations may be cytotoxic.
Incorrect Timing of Treatment The developmental stage of the neurons can influence their responsiveness. Optimize the timing of compound addition after cell plating.

Issue: High background or non-specific staining.

Potential Cause Troubleshooting Steps
Antibody Specificity If using immunofluorescence, ensure the primary and secondary antibodies are specific and used at the optimal dilution. Include appropriate antibody controls.
Fixation and Permeabilization Optimize fixation and permeabilization protocols to preserve cell morphology while allowing antibody access.
Guide 3: Troubleshooting Antifungal Assays

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values.

Potential Cause Troubleshooting Steps
Inoculum Variability Standardize the fungal inoculum preparation to ensure a consistent starting concentration of fungal cells.
Compound Solubility in Broth Ensure 14-Norpseurotin is fully dissolved in the test medium. Precipitation will lead to inaccurate MIC values.
Incubation Conditions Maintain consistent temperature, humidity, and CO2 levels during incubation.

Data Presentation

Table 1: Reported Biological Activities of 14-Norpseurotin

ActivityCell Line/OrganismReported Concentration/Effect
Antileishmanial Leishmania speciesGood activity reported
Anticancer K562 (human leukemia)IC50 of 3.1 µM
Neurite Outgrowth PC12 (rat pheochromocytoma)Significant induction at 10.0 µM
Antimicrobial E. coli, B. subtilis, M. lysoleikticusMICs of 3.74, 14.97, and 7.49 µM, respectively

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using MTT
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 14-Norpseurotin in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of 14-Norpseurotin. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling (General Workflow)

While a specific kinase profile for 14-Norpseurotin is not publicly available, researchers can assess its selectivity using commercial services.

  • Compound Submission: Provide a sample of 14-Norpseurotin at a specified concentration and purity to a contract research organization (CRO) offering kinase profiling services.

  • Assay Panel Selection: Choose from a wide range of available kinase panels, which can include hundreds of kinases.[5][6][7]

  • Screening: The CRO will perform high-throughput screening of 14-Norpseurotin against the selected kinase panel, typically at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.

  • Follow-up: For any significant "hits" (kinases that are strongly inhibited), follow-up with IC50 determination to quantify the potency of inhibition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare 14-Norpseurotin Stock and Dilutions treatment Treat Cells with 14-Norpseurotin prep_compound->treatment prep_cells Seed Cells in Assay Plate prep_cells->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Assay (e.g., MTT, Staining) incubation->assay data_acq Data Acquisition (e.g., Plate Reader) assay->data_acq data_analysis Data Analysis (IC50, etc.) data_acq->data_analysis

Caption: General experimental workflow for in vitro assays.

troubleshooting_logic cluster_yes Controls OK cluster_no Controls Not OK start Unexpected Result in Assay check_controls Are Controls (Vehicle, Positive) Behaving as Expected? start->check_controls check_concentration Is Compound Concentration Appropriate (Dose-Response)? check_controls->check_concentration Yes check_reagents Check Reagent Quality and Preparation check_controls->check_reagents No check_solubility Is Compound Soluble in Assay Medium? check_concentration->check_solubility check_interference Does Compound Interfere with Assay Readout? check_solubility->check_interference check_protocol Review Experimental Protocol for Errors check_reagents->check_protocol check_cells Assess Cell Health and Passage Number check_protocol->check_cells

Caption: Troubleshooting logic for unexpected assay results.

signaling_pathway_validation cluster_validation Validation Strategies compound 14-Norpseurotin target Hypothesized On-Target compound->target On-Target Effect off_target Potential Off-Target compound->off_target Off-Target Effect phenotype Observed Phenotype target->phenotype off_target->phenotype knockdown Genetic Knockdown/ Knockout of On-Target phenotype->knockdown Does phenotype persist? cetsa Cellular Thermal Shift Assay (CETSA) phenotype->cetsa Confirms direct binding orthogonal Orthogonal Chemical Probe phenotype->orthogonal Does it replicate phenotype?

Caption: Validating on-target vs. off-target effects.

References

Optimization

Technical Support Center: 14-Norpseurotin Quality Control and Purity Assessment

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assess...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of 14-Norpseurotin samples.

Frequently Asked Questions (FAQs)

Q1: What is 14-Norpseurotin and why is its purity important?

A1: 14-Norpseurotin is a bioactive fungal metabolite isolated from species such as Aspergillus fumigatus. It exhibits a range of biological activities, making it a compound of interest for drug discovery and development. Ensuring high purity of 14-Norpseurotin samples is critical for obtaining accurate and reproducible results in biological assays and for meeting regulatory standards in preclinical and clinical studies. Impurities can interfere with experimental outcomes and may possess undesirable toxicological properties.

Q2: What are the primary analytical techniques for assessing the purity of 14-Norpseurotin?

A2: The primary analytical techniques for assessing the purity of 14-Norpseurotin are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these methods is recommended for a comprehensive purity profile.

Q3: What is a typical purity specification for a 14-Norpseurotin reference standard?

A3: A typical purity specification for a 14-Norpseurotin reference standard is ≥98%. This should be confirmed by a combination of analytical techniques.

Q4: How should 14-Norpseurotin samples be stored to maintain their integrity?

A4: 14-Norpseurotin should be stored as a solid in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C or lower. Solutions of 14-Norpseurotin in organic solvents should be prepared fresh and used promptly to avoid degradation.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Co-elution with an impurity.1. Flush the column with a strong solvent or replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Optimize the gradient or mobile phase composition for better separation.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. 4. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Ghost Peaks 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Impurities in the sample.1. Use high-purity solvents and prepare fresh mobile phase. 2. Implement a needle wash step in the autosampler method. 3. Analyze a blank injection to identify the source of the ghost peaks.
NMR Analysis
Issue Potential Cause Troubleshooting Steps
Broad Peaks 1. Presence of paramagnetic impurities. 2. Sample aggregation. 3. Poor shimming of the magnet.1. Purify the sample to remove metal ions. 2. Use a different deuterated solvent or adjust the sample concentration. 3. Re-shim the magnet to improve field homogeneity.
Poor Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans to improve the signal-to-noise ratio.
Presence of Water Peak 1. Use of non-anhydrous deuterated solvent. 2. Moisture in the sample.1. Use a fresh, sealed ampule of deuterated solvent. 2. Lyophilize the sample to remove residual water before dissolving in the NMR solvent.
Mass Spectrometry Analysis
Issue Potential Cause Troubleshooting Steps
Low Ion Intensity 1. Poor ionization efficiency. 2. Sample suppression by impurities. 3. Incorrect instrument settings.1. Optimize the ionization source parameters (e.g., spray voltage, gas flow). 2. Purify the sample or use a chromatographic separation prior to MS analysis. 3. Ensure the mass spectrometer is tuned and calibrated correctly.
Inaccurate Mass Measurement 1. Instrument not properly calibrated. 2. Insufficient resolution.1. Perform a mass calibration using a known standard. 2. Increase the resolution of the mass analyzer if possible.
Complex Spectra with Multiple Adducts 1. Presence of various salts in the sample.1. Desalt the sample before analysis. 2. Identify common adducts (e.g., [M+Na]+, [M+K]+) and focus on the protonated molecule ([M+H]+) for data interpretation.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 14-Norpseurotin sample by separating it from potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • 14-Norpseurotin sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Sample Preparation: Accurately weigh and dissolve the 14-Norpseurotin sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of 14-Norpseurotin as the percentage of the main peak area relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 14-Norpseurotin and identify any potential impurities.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d4)

  • 14-Norpseurotin sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the 14-Norpseurotin sample in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional) Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural elucidation.

  • Data Analysis: Process the NMR spectra and compare the chemical shifts, coupling constants, and integration values with published data for 14-Norpseurotin or with a certified reference standard. Analyze any additional peaks to identify potential impurities.

Molecular Weight Determination by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of 14-Norpseurotin and detect any impurities with different mass-to-charge ratios.

Instrumentation and Materials:

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

  • Syringe pump or HPLC system for sample introduction

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional)

  • 14-Norpseurotin sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 14-Norpseurotin sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • MS Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecule [M+H]⁺. The expected exact mass for C₂₁H₂₃NO₈ is 417.1424.

  • Data Analysis: Compare the observed mass-to-charge ratio with the theoretical value. Analyze the spectrum for any other significant ions that may indicate the presence of impurities.

Visualizations

experimental_workflow cluster_sample 14-Norpseurotin Sample cluster_analysis Analytical Techniques cluster_results Data Evaluation cluster_decision Decision Sample Sample HPLC HPLC Purity Sample->HPLC NMR NMR Structure Sample->NMR MS MS Molecular Weight Sample->MS Purity Purity ≥ 98%? HPLC->Purity Structure Structure Correct? NMR->Structure MW MW Correct? MS->MW Pass Pass QC Purity->Pass Yes Fail Fail QC Purity->Fail No Structure->Pass Yes Structure->Fail No MW->Pass Yes MW->Fail No

Caption: Quality control workflow for 14-Norpseurotin samples.

hplc_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor HPLC Peak Shape Cause1 Column Issue Problem->Cause1 Cause2 Mobile Phase Issue Problem->Cause2 Cause3 Sample Issue Problem->Cause3 Sol1 Flush or Replace Column Cause1->Sol1 Sol2 Adjust pH / Degas Cause2->Sol2 Sol3 Dilute Sample Cause3->Sol3

Caption: Troubleshooting logic for poor HPLC peak shape.

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 14-Norpseurotin Analogs vs. Doxorubicin in Oncology Research

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the anti-cancer efficacy of pseurotin analogs, with a focus on pseurotin A and D, against the well-establishe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of pseurotin analogs, with a focus on pseurotin A and D, against the well-established chemotherapeutic agent, doxorubicin. Due to the limited public data on "14-Norpseurotin," this guide will focus on its closely related and well-studied parent compounds. The comparison is based on available preclinical data, highlighting mechanisms of action, cytotoxic potency, and the experimental methodologies used to derive these findings.

Executive Summary

Doxorubicin, a cornerstone of chemotherapy for decades, exerts its potent anti-tumor effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to cell death. However, its clinical utility is often limited by significant cardiotoxicity. The pseurotin family of fungal metabolites, including pseurotin A and D, represents a class of compounds with demonstrated anti-cancer properties that operate through distinct mechanisms, including the induction of apoptosis via redox-sensitive pathways and the inhibition of key signaling molecules. While direct comparative studies are scarce, this guide synthesizes available data to offer a preliminary assessment of their relative efficacy and mechanisms.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for pseurotin A, pseurotin D, and doxorubicin across various cancer cell lines as reported in preclinical studies. It is critical to note that these values are from different studies and direct comparison should be approached with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of Pseurotin Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference
Pseurotin AHepG2Hepatocellular Carcinoma1.2 (PCSK9 secretion inhibition)[1][2]
Pseurotin DMEC-1Chronic Lymphocytic Leukemia23[3]

Table 2: Cytotoxicity of Doxorubicin

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
BFTC-905Bladder Cancer2.324h[4][5]
MCF-7Breast Cancer2.524h[4][5]
M21Skin Melanoma2.824h[4][5]
HeLaCervical Carcinoma2.924h[4][5]
UMUC-3Bladder Cancer5.124h[4][5]
HepG2Hepatocellular Carcinoma12.224h[4][5]
TCCSUPBladder Cancer12.624h[4][5]
Huh7Hepatocellular Carcinoma> 2024h[4][5]
VMCUB-1Bladder Cancer> 2024h[4][5]
A549Lung Cancer> 2024h[4][5]

Mechanisms of Action: A Comparative Overview

Doxorubicin primarily functions as a cytotoxic agent through two well-documented mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix, which obstructs DNA replication and transcription. It also forms a stable complex with the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme, leading to DNA double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.

Pseurotin Analogs appear to induce cancer cell death through pathways that are distinct from doxorubicin:

  • Induction of Apoptosis via Redox-Sensitive Pathways: Pseurotin D has been shown to induce apoptosis in lymphoma cells by increasing mitochondrial ROS production. This suggests a mechanism that leverages oxidative stress to trigger programmed cell death.

  • Inhibition of Key Signaling Pathways: Pseurotin D has demonstrated a strong inhibitory effect on the phosphorylation of STAT3, a key signaling protein involved in cancer cell proliferation and survival.

  • PCSK9 Inhibition: Pseurotin A has been identified as an inhibitor of PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) secretion.[1][2] While primarily known for its role in cholesterol metabolism, emerging evidence suggests PCSK9 is also implicated in cancer progression. By inhibiting PCSK9, pseurotin A may represent a novel approach to cancer therapy, particularly in hormone-dependent cancers.[1][2]

Mandatory Visualizations

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage Cellular_Damage Cellular Damage (Lipids, Proteins) ROS->Cellular_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cellular_Damage->Apoptosis

Doxorubicin's primary mechanisms of action.

pseurotin_pathway Pseurotin_Analogs Pseurotin Analogs (Pseurotin A, D) Mitochondria Mitochondria Pseurotin_Analogs->Mitochondria STAT3 STAT3 Phosphorylation Pseurotin_Analogs->STAT3 Inhibits PCSK9 PCSK9 Secretion (Pseurotin A) Pseurotin_Analogs->PCSK9 Inhibits ROS Increased Mitochondrial ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Proliferation_Inhibition Inhibition of Proliferation & Survival STAT3->Proliferation_Inhibition Cancer_Progression_Inhibition Inhibition of Cancer Progression PCSK9->Cancer_Progression_Inhibition

Anticancer mechanisms of Pseurotin analogs.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Add_Compound Add serial dilutions of Test Compound or Doxorubicin Incubation1->Add_Compound Incubation2 Incubate for 24-72h Add_Compound->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate for 1.5-4h Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance Measure absorbance (e.g., at 570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

General workflow for MTT cytotoxicity assay.

Experimental Protocols

The following are generalized protocols for the cytotoxicity assays commonly used to evaluate the efficacy of anti-cancer compounds. Specific parameters may vary between studies.

MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (Pseurotin analog or Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in complete growth medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1.5 to 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Test compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Cell Fixation: After compound incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates several times with water to remove excess TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its significant side effects necessitate the search for novel anti-cancer compounds. Pseurotin analogs, such as pseurotin A and D, present intriguing alternative mechanisms of action, including the induction of apoptosis through mitochondrial ROS and the inhibition of key signaling pathways like STAT3 and PCSK9. The available preclinical data, while not directly comparative, suggests that pseurotins are biologically active against cancer cells. Further research, particularly head-to-head comparative studies with established drugs like doxorubicin under standardized conditions, is warranted to fully elucidate the therapeutic potential of 14-Norpseurotin and other pseurotin derivatives in oncology. The distinct mechanisms of action of pseurotins may offer advantages in terms of overcoming resistance to traditional chemotherapeutics or in combination therapies.

References

Comparative

A Comparative Analysis of the Biological Activities of 14-Norpseurotin and Pseurotin A

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of two related fungal secondary metabolites, 14-Norpseurotin and Pseurotin A. While...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two related fungal secondary metabolites, 14-Norpseurotin and Pseurotin A. While both compounds share a core structural similarity, emerging research indicates distinct profiles in their biological effects, particularly in anticancer, antimicrobial, and neuritogenic activities. This document summarizes the available quantitative data, outlines experimental methodologies for key assays, and visualizes known signaling pathways to aid in the evaluation of these compounds for further research and development.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data from comparative and individual studies on 14-Norpseurotin and Pseurotin A.

Biological ActivityAssayCell Line/Organism14-NorpseurotinPseurotin AReference
Anticancer Activity Cytotoxicity (IC₅₀)K562 (Human leukemia)3.1 µMNot reported in direct comparison[1]
Cytotoxicity (IC₅₀)A-549 (Human lung carcinoma)8.29 µMNot reported in direct comparison[1]
Cytotoxicity (IC₅₀)HepG2 (Human liver carcinoma)Not Reported1.20 µM (PCSK9 secretion inhibition)[2]
Antimicrobial Activity Minimum Inhibitory Concentration (MIC)Escherichia coli3.74 µMMild to moderate activity, MIC not specified[1]
Minimum Inhibitory Concentration (MIC)Bacillus subtilis14.97 µMMild to moderate activity, MIC not specified[1]
Minimum Inhibitory Concentration (MIC)Micrococcus lysoleikticus7.49 µMMild to moderate activity, MIC not specified[1]
Minimum Inhibitory Concentration (MIC)Bacillus cereusNot Reported64 µg/mL
Minimum Inhibitory Concentration (MIC)Shigella shigaNot Reported64 µg/mL
Neurite Outgrowth Neurite InductionPC12 (Rat pheochromocytoma)Significant induction at 10.0 µMInduces cell differentiation[1][3]

Key Biological Activities: A Closer Look

Anticancer Activity: Direct comparative studies have shown that 14-Norpseurotin exhibits potent and selective cytotoxicity against human leukemia (K562) cells with an IC₅₀ value of 3.1 µM, which is comparable to the chemotherapy drug doxorubicin.[1] In contrast, its activity against A-549 lung cancer cells was weaker.[1] Pseurotin A has also demonstrated anticancer properties, notably by inhibiting the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein implicated in cancer progression, in HepG2 cells with an IC₅₀ of 1.20 µM.[2] However, a direct head-to-head comparison of the cytotoxic effects of both compounds across a broader range of cancer cell lines is currently lacking in the scientific literature.

Antimicrobial Activity: 14-Norpseurotin has shown significant antimicrobial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis, Micrococcus lysoleikticus) bacteria, with MIC values in the low micromolar range.[1] Pseurotin A has also been reported to have mild to moderate antibacterial activity, with a MIC of 64 µg/mL against Bacillus cereus and Shigella shiga. A direct comparative study evaluating the antimicrobial spectra of both compounds is needed for a conclusive assessment.

Neurite Outgrowth: Both compounds have been observed to induce neuronal differentiation. 14-Norpseurotin significantly promotes neurite outgrowth in rat pheochromocytoma (PC12) cells at a concentration of 10.0 µM.[1] Similarly, Pseurotin A has been reported to induce cell differentiation in PC12 cells.[3] This shared activity suggests potential applications in neuroscience research and for conditions requiring neuronal regeneration.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., K562, A-549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 14-Norpseurotin and Pseurotin A in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This is a generalized protocol for determining the MIC of antimicrobial compounds.

  • Bacterial Inoculum Preparation: Culture bacteria overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of 14-Norpseurotin and Pseurotin A in a 96-well plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurite Outgrowth Assay in PC12 Cells

This protocol provides a general framework for assessing neurite outgrowth.

  • Cell Seeding: Plate PC12 cells on collagen-coated plates in a low-serum medium to encourage differentiation.

  • Compound Treatment: Treat the cells with various concentrations of 14-Norpseurotin or Pseurotin A. Include a positive control such as Nerve Growth Factor (NGF).

  • Incubation: Incubate the cells for 48-72 hours.

  • Microscopy: Capture images of the cells using a phase-contrast microscope.

  • Analysis: Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length per cell.

Signaling Pathways and Mechanisms of Action

Pseurotin A: A Multifaceted Signaling Modulator

Pseurotin A has been shown to influence several key signaling pathways, contributing to its diverse biological activities.

  • PCSK9 Inhibition: Pseurotin A acts as a dual inhibitor of PCSK9, both by reducing its secretion and by blocking its interaction with the Low-Density Lipoprotein Receptor (LDLR).[2] This leads to increased LDLR recycling and lower circulating cholesterol levels, a mechanism with implications for both cardiovascular disease and cancer.

PCSK9_Inhibition_by_Pseurotin_A Pseurotin_A Pseurotin A PCSK9_Secretion PCSK9 Secretion Pseurotin_A->PCSK9_Secretion Inhibits PCSK9_LDLR_Interaction PCSK9-LDLR Interaction Pseurotin_A->PCSK9_LDLR_Interaction Inhibits PCSK9_Secretion->PCSK9_LDLR_Interaction LDLR_Degradation LDLR Degradation PCSK9_LDLR_Interaction->LDLR_Degradation LDLR LDLR Cholesterol_Uptake Cholesterol Uptake LDLR->Cholesterol_Uptake LDLR_Degradation->LDLR Reduces

Pseurotin A's dual inhibition of PCSK9.
  • JAK/STAT and MAPK Pathway Inhibition: Pseurotin A has been observed to inhibit the phosphorylation of key proteins in the JAK/STAT and MAPK signaling pathways. These pathways are crucial for cell proliferation, differentiation, and immune responses. By modulating these pathways, Pseurotin A can exert its anti-inflammatory and immunomodulatory effects.

JAK_STAT_MAPK_Inhibition_by_Pseurotin_A Pseurotin_A Pseurotin A JAK JAK Pseurotin_A->JAK Inhibits Phosphorylation MAPK_Cascade MAPK Cascade (ERK, p38, JNK) Pseurotin_A->MAPK_Cascade Inhibits Phosphorylation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT P JAK->MAPK_Cascade Activates Gene_Expression Gene Expression (Proliferation, Inflammation) STAT->Gene_Expression MAPK_Cascade->Gene_Expression

Pseurotin A's modulation of JAK/STAT and MAPK pathways.
14-Norpseurotin: Mechanism Largely Unknown

Currently, there is a significant lack of published data on the specific molecular mechanisms and signaling pathways through which 14-Norpseurotin exerts its biological effects. Further research is required to elucidate its mode of action, which will be crucial for understanding its therapeutic potential and for a more comprehensive comparison with Pseurotin A.

Conclusion and Future Directions

14-Norpseurotin and Pseurotin A are promising natural products with distinct yet overlapping biological activities. 14-Norpseurotin shows particularly strong and selective anticancer activity against leukemia and notable antimicrobial effects. Pseurotin A demonstrates a broader range of activities, including the well-defined inhibition of the PCSK9 pathway and modulation of key inflammatory signaling cascades.

To fully realize the therapeutic potential of these compounds, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of 14-Norpseurotin and Pseurotin A across a wider array of biological assays, including various cancer cell lines, microbial strains, and models of inflammation.

  • Elucidation of 14-Norpseurotin's Mechanism of Action: Investigating the molecular targets and signaling pathways of 14-Norpseurotin to understand the basis of its potent biological activities.

  • Structure-Activity Relationship (SAR) Studies: Exploring the chemical space around the pseurotin scaffold to identify analogues with improved potency, selectivity, and pharmacokinetic properties.

This comparative guide serves as a foundation for researchers to build upon, highlighting both the known differences and the existing knowledge gaps in our understanding of these two intriguing fungal metabolites.

References

Validation

Validating the Anticancer Mechanism of 14-Norpseurotin: A Comparative Guide

Introduction 14-Norpseurotin is a novel compound of interest in anticancer research. As a putative derivative of the pseurotin family of fungal metabolites, it is hypothesized to exhibit cytotoxic effects against various...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Norpseurotin is a novel compound of interest in anticancer research. As a putative derivative of the pseurotin family of fungal metabolites, it is hypothesized to exhibit cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the potential anticancer mechanism of 14-Norpseurotin, drawing parallels with the known activities of its parent compounds, Pseurotin A and Pseurotin D, and another natural anticancer agent, Formononetin. This document is intended for researchers, scientists, and drug development professionals to provide a framework for validating the anticancer properties of 14-Norpseurotin.

Comparative Analysis of Anticancer Activity

The anticancer potential of 14-Norpseurotin is benchmarked against related and alternative compounds to provide a comprehensive overview of its possible efficacy.

CompoundCancer Cell LineIC50 ValueKey Mechanistic Findings
Pseurotin A HepG2 (Hepatocellular Carcinoma)1.20 µMLowers PCSK9 secretion.[1][2]
BT-474 & T47D (Breast Cancer)Dose-dependent reduction of PCSK9Increased LDLR levels.[2]
Pseurotin D MEC-1 (Chronic Lymphocytic Leukemia)23 µMInduces apoptosis and G2/M cell cycle arrest.[3]
Formononetin Various cancer cells10-300 µMInduces apoptosis and cell cycle arrest; modulates PI3K/AKT and MAPK pathways.[4]

Putative Anticancer Mechanism of 14-Norpseurotin

Based on the activities of its parent compounds, the proposed anticancer mechanism for 14-Norpseurotin involves two primary pathways: induction of apoptosis and cell cycle arrest.

1. Induction of Apoptosis

Pseurotins are known to trigger programmed cell death in cancer cells. Pseurotin A has been shown to modulate the Bax/Bcl-2 pathway in hepatocellular carcinoma[5], while Pseurotin D induces apoptosis in lymphoid leukemia cells through the generation of mitochondrial reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential[3]. It is plausible that 14-Norpseurotin initiates apoptosis through similar mitochondrial-dependent pathways.

2. Cell Cycle Arrest

Pseurotin D has been observed to cause cell cycle arrest at the G2/M phase in leukemia cells[3]. This is a common mechanism for anticancer compounds, preventing the proliferation of malignant cells. Formononetin also exhibits this property, arresting the cell cycle at various phases depending on the cancer type[4][6]. 14-Norpseurotin may also possess the ability to halt the cancer cell cycle, contributing to its overall cytotoxic effect.

Experimental Protocols

To validate the hypothesized anticancer mechanism of 14-Norpseurotin, the following key experiments are recommended:

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 14-Norpseurotin on various cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 14-Norpseurotin for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by 14-Norpseurotin.

  • Methodology:

    • Treat cancer cells with 14-Norpseurotin at its IC50 concentration for different time points.

    • Harvest and wash the cells with binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Cell Cycle Analysis (Flow Cytometry)

  • Objective: To determine the effect of 14-Norpseurotin on cell cycle progression.

  • Methodology:

    • Treat cancer cells with 14-Norpseurotin at its IC50 concentration for 24 hours.

    • Harvest, fix, and permeabilize the cells.

    • Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis

  • Objective: To investigate the molecular pathways affected by 14-Norpseurotin.

  • Methodology:

    • Treat cancer cells with 14-Norpseurotin.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against proteins involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3) and cell cycle regulation (e.g., Cyclin D1, CDK4/6).

    • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence system.

Visualizing the Signaling Pathways

The following diagrams illustrate the potential signaling pathways involved in the anticancer mechanism of 14-Norpseurotin, based on the known actions of related compounds.

Pseurotin_Apoptosis_Pathway 14-Norpseurotin 14-Norpseurotin Mitochondria Mitochondria 14-Norpseurotin->Mitochondria ROS ROS Mitochondria->ROS Bax Bax Mitochondria->Bax Caspase9 Caspase-9 ROS->Caspase9 Bax->Caspase9 Bcl2 Bcl2 Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative mitochondrial-mediated apoptosis pathway induced by 14-Norpseurotin.

Pseurotin_CellCycle_Pathway 14-Norpseurotin 14-Norpseurotin CDK4_6_CyclinD CDK4/6-Cyclin D1 14-Norpseurotin->CDK4_6_CyclinD G2_M_arrest G2/M Arrest 14-Norpseurotin->G2_M_arrest pRB pRB CDK4_6_CyclinD->pRB E2F E2F pRB->E2F G1_S_transition G1/S Transition E2F->G1_S_transition

Caption: Hypothesized mechanism of cell cycle arrest induced by 14-Norpseurotin.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_validation Mechanism Validation Cell_Lines Cancer Cell Lines Treatment 14-Norpseurotin Treatment Cell_Lines->Treatment MTT MTT Assay (IC50) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist Protein_Mod Protein Modulation Analysis Western_Blot->Protein_Mod Mechanism Elucidation of Anticancer Mechanism IC50_Calc->Mechanism Apoptosis_Quant->Mechanism Cell_Cycle_Dist->Mechanism Protein_Mod->Mechanism

Caption: Experimental workflow for validating the anticancer mechanism of 14-Norpseurotin.

While direct experimental data on 14-Norpseurotin is not yet available, this comparative guide provides a strong foundation for its investigation as a potential anticancer agent. By leveraging the knowledge of its parent compounds, Pseurotin A and D, a clear path for validating its mechanism of action is outlined. The proposed experimental protocols will be crucial in determining its efficacy and elucidating the specific molecular pathways it modulates. The findings from these studies will be instrumental in advancing 14-Norpseurotin through the drug development pipeline.

References

Comparative

Unraveling the Structure-Activity Relationship of Pseurotin Analogs: A Comparative Guide

While specific research on the structure-activity relationship (SAR) of 14-Norpseurotin analogs is not publicly available, a comprehensive analysis of its parent compound, Pseurotin A, and its derivatives provides valuab...

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the structure-activity relationship (SAR) of 14-Norpseurotin analogs is not publicly available, a comprehensive analysis of its parent compound, Pseurotin A, and its derivatives provides valuable insights into the chemical features governing their biological activities. This guide offers a comparative overview of known Pseurotin analogs, their biological effects, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam core. They have garnered significant interest for their diverse biological activities, including immunosuppressive, anti-inflammatory, and anti-cancer effects. Understanding the relationship between their chemical structure and biological function is crucial for the design of novel therapeutic agents.

Comparative Biological Activity of Pseurotin Analogs

The biological activity of Pseurotin analogs has been primarily evaluated in the context of their ability to inhibit the production of Immunoglobulin E (IgE), a key mediator of allergic responses. Modifications to the Pseurotin A scaffold have led to analogs with varying potencies, highlighting critical structural motifs for activity.

CompoundModification from Pseurotin ATarget/AssayIC50 (µM)Reference
Pseurotin A -IgE Production Inhibition3.6[1]
Pseurotin D Varies from Pseurotin A in the side chainIgE Production InhibitionMore potent than Pseurotin A[2]
10-deoxypseurotin A Deoxygenation at C10IgE Production Inhibition0.066[3]
Synerazol Natural analogIgE Production InhibitionSignificant inhibition[3]
Azaspirene Natural analogAngiogenesis InhibitionActive[2]
Fluorinated Synerazols (19- and 20-fluoro) Fluorination of the synerazol scaffoldAnti-angiogenic activityPotent[4]

Key Structure-Activity Relationship Insights

Analysis of the available data on Pseurotin analogs reveals several key insights into their SAR:

  • The Spirocyclic Core: The unique spiro-fused γ-lactam-furanone core is considered essential for the biological activity of pseurotins.

  • Side Chain Modifications: Alterations in the side chain, as seen in the difference between Pseurotin A and the more potent Pseurotin D, significantly impact activity.[2]

  • Oxygenation at C10: The potent activity of 10-deoxypseurotin A, with an IC50 value of 0.066 µM for IgE inhibition, suggests that the hydroxyl group at this position is not essential and its removal enhances potency.[3]

  • Fluorination: The introduction of fluorine atoms into the synerazol structure, a related natural product, led to potent anti-angiogenic activity, indicating that halogenation can be a viable strategy for enhancing the biological profile of this class of compounds.[4]

Mechanism of Action: A Glimpse into Signaling Pathways

The immunosuppressive and anti-inflammatory effects of pseurotins are attributed to their ability to modulate key signaling pathways. Several studies have pointed towards the inhibition of Signal Transducer and Activator of Transcription (STAT) protein phosphorylation as a primary mechanism.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4R STAT6 STAT6 IL4R->STAT6 IL-4 LPSR LPS-R STAT3 STAT3 LPSR->STAT3 LPS STAT5 STAT5 LPSR->STAT5 pSTAT6 p-STAT6 STAT6->pSTAT6 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation B-cell Proliferation pSTAT6->Proliferation Differentiation Plasma Cell Differentiation pSTAT3->Differentiation IgE IgE Production pSTAT5->IgE Pseurotins Pseurotin Analogs Pseurotins->pSTAT6 Pseurotins->pSTAT3 Pseurotins->pSTAT5

Figure 1. Proposed mechanism of action for Pseurotin analogs in inhibiting B-cell activation and IgE production.

Pseurotin A has also been shown to suppress reactive oxygen species (ROS), which in turn inhibits the MAPK and NF-κB pathways, leading to the suppression of osteoclastogenesis.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of Pseurotin analogs.

IgE Production Inhibition Assay
  • Cell Culture: Murine B-cells are cultured in a suitable medium.

  • Stimulation: B-cells are stimulated with interleukin-4 (IL-4) and lipopolysaccharide (LPS) to induce IgE production.

  • Treatment: Varying concentrations of the Pseurotin analogs are added to the cell cultures.

  • Incubation: The cells are incubated for a specific period to allow for IgE secretion.

  • Quantification: The concentration of IgE in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IgE inhibition against the log of the compound concentration.

experimental_workflow start Start culture Culture Murine B-cells start->culture stimulate Stimulate with IL-4 and LPS culture->stimulate treat Add Pseurotin Analogs stimulate->treat incubate Incubate treat->incubate elisa Measure IgE by ELISA incubate->elisa analyze Calculate IC50 elisa->analyze end End analyze->end

Figure 2. General workflow for the IgE production inhibition assay.

Osteoclastogenesis Assay
  • Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF).

  • Differentiation: Osteoclast differentiation is induced by the addition of receptor activator of nuclear factor-κB ligand (RANKL).

  • Treatment: Pseurotin analogs are added to the culture at various concentrations.

  • Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

  • Quantification: The number of TRAP-positive multinucleated cells is counted to assess the extent of osteoclast formation.

Future Directions

The existing data on Pseurotin analogs provide a solid foundation for the rational design of new derivatives with improved potency and selectivity. Future research should focus on:

  • Synthesis and evaluation of 14-Norpseurotin analogs: The lack of data on this specific subclass presents a clear opportunity for investigation.

  • Elucidation of specific molecular targets: Identifying the direct protein targets of pseurotins will be crucial for understanding their precise mechanism of action.

  • In vivo studies: Evaluating the efficacy of promising analogs in animal models of allergic diseases, osteoporosis, and cancer will be a critical next step in their development as potential therapeutic agents.

References

Validation

Pseurotin A: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Pseurotin A's activity in different cancer cell lines. This guide provides a comparative analysis of its pe...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Pseurotin A's activity in different cancer cell lines. This guide provides a comparative analysis of its performance, supported by experimental data, detailed protocols, and pathway visualizations.

Quantitative Analysis of Pseurotin A's Bioactivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pseurotin A in various cancer cell lines, providing a quantitative comparison of its efficacy.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
BT-474 Breast CancerProliferation (MTT)Not specified, dose-dependent inhibition observed[1]
T47D Breast CancerProliferation (MTT)Not specified, dose-dependent inhibition observed[1]
PC-3 Prostate CancerProliferation (MTT)121.4[2][3]
Migration (Wound Healing)12.0[2]
Colony Formation3.9[3]
22Rv1 Prostate CancerProliferation (MTT)138.2[2][3]
Migration (Wound Healing)12.2[2]
Colony Formation1.0[3]
HepG2 Hepatocellular CarcinomaPCSK9 Secretion1.2[1][4]
Cytotoxicity (SRB)Significant activity observed[5]
MEC-1 Chronic Lymphocytic LeukemiaProliferation23[6]
P388 Mouse LeukemiaCytotoxicityWeak activity observed[1]
HL60 Human LeukemiaCytotoxicityWeak activity observed[1]
A-549 Lung CarcinomaCytotoxicityWeak activity observed[1]
BEL-7402 Hepatic CarcinomaCytotoxicityWeak activity observed[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Proliferation Assays (MTT and SRB)

1. Cell Seeding:

  • Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well.

  • Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Pseurotin A is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • The stock solution is serially diluted to the desired concentrations in a complete culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing different concentrations of Pseurotin A.

  • Cells are incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Assay Protocol:

  • Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. SRB (Sulforhodamine B) Assay Protocol:

  • After treatment, cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • Cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

  • The bound SRB is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at 510 nm.

Western Blot Analysis

1. Protein Extraction:

  • Treated and untreated cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Cell lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer and boiled for 5 minutes.

  • The protein samples are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The PVDF membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies specific for the target proteins (e.g., PCSK9, LDLR, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • The membrane is washed three times with TBST.

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the molecular mechanism of Pseurotin A, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Pseurotin A Cross-Validation start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Pseurotin A Treatment (Varying Concentrations and Durations) cell_culture->treatment viability_assay Cell Viability/Proliferation Assay (MTT, SRB) treatment->viability_assay migration_assay Cell Migration Assay (Wound Healing) treatment->migration_assay colony_assay Colony Formation Assay treatment->colony_assay western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis migration_assay->data_analysis colony_assay->data_analysis western_blot->data_analysis end End: Comparative Analysis data_analysis->end

Caption: Experimental workflow for cross-validating Pseurotin A's activity.

G cluster_pathway Pseurotin A's Mechanism of Action via PCSK9 Inhibition Pseurotin_A Pseurotin A PCSK9 PCSK9 Expression Pseurotin_A->PCSK9 Inhibits PCSK9_LDLR PCSK9-LDLR Interaction Pseurotin_A->PCSK9_LDLR Inhibits LDLR_upregulation LDLR Upregulation Pseurotin_A->LDLR_upregulation Leads to Cancer_proliferation Cancer Cell Proliferation Pseurotin_A->Cancer_proliferation Inhibits Apoptosis Apoptosis Induction Pseurotin_A->Apoptosis Induces PCSK9->PCSK9_LDLR LDLR_degradation LDLR Degradation PCSK9_LDLR->LDLR_degradation Cholesterol_uptake Cholesterol Uptake LDLR_degradation->Cholesterol_uptake Reduces LDLR_upregulation->Cholesterol_uptake Increases Cholesterol_uptake->Cancer_proliferation Supports

References

Comparative

comparative analysis of 14-Norpseurotin with other Aspergillus metabolites

A Comparative Analysis of 14-Norpseurotin and Other Bioactive Aspergillus Metabolites This guide provides an objective comparison of 14-Norpseurotin with other prominent secondary metabolites from the fungal genus Asperg...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 14-Norpseurotin and Other Bioactive Aspergillus Metabolites

This guide provides an objective comparison of 14-Norpseurotin with other prominent secondary metabolites from the fungal genus Aspergillus, namely Pseurotin A and Gliotoxin. The analysis focuses on their comparative biological activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating their potential.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of 14-Norpseurotin, Pseurotin A, and Gliotoxin. Data has been collated from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Antimicrobial Activity

CompoundTarget OrganismAssay TypeResult (MIC)
14-Norpseurotin Escherichia coliBroth Microdilution3.74 µM
Bacillus subtilisBroth Microdilution14.97 µM
Micrococcus lysoleikticusBroth Microdilution7.49 µM
Pseurotin A Bacillus cereusNot Specified100 µg/mL
Gliotoxin Staphylococcus aureusNot Specified2 µg/mL
Escherichia coliNot Specified50 µg/mL
Candida albicansNot Specified0.5 µg/mL
Aspergillus fumigatusNot Specified1 µg/mL

Table 2: Comparative Cytotoxic Activity

CompoundCell LineAssay TypeResult (IC₅₀)
14-Norpseurotin related compound Human Leukemia (K562)Not Specified3.1 µM[1]
Pseurotin A Prostate Cancer (PC-3)MTT Assay121.4 µM[2]
Prostate Cancer (22Rv1)MTT Assay138.2 µM[2]
Hepatocellular Carcinoma (HepG2)Not Specified1.20 µM (for PCSK9 secretion)[3]
Gliotoxin Not SpecifiedNot SpecifiedPotent cytotoxicity reported across various immune cells[4][5][6]
Aspergillus clavatus metabolite Breast Cancer (MCF-7)MTT Assay5.9 µM[7]
Lung Cancer (A549)MTT Assay0.2 µM[7]

Signaling Pathways and Mechanisms of Action

The biological activities of these metabolites are mediated through distinct signaling pathways.

experimental_workflow cluster_0 Step 1: Isolation & Characterization cluster_1 Step 2: Bioactivity Screening cluster_2 Step 3: Mechanism of Action Fungus Aspergillus sp. Culture Extraction Metabolite Extraction Fungus->Extraction Purification Purification (HPLC) Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Antimicrobial Antimicrobial Assays (MIC) Structure->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT, IC50) Structure->Cytotoxicity Pathway Signaling Pathway Analysis Cytotoxicity->Pathway Target Target Protein Identification Pathway->Target

Caption: General experimental workflow for fungal metabolite discovery and analysis.

Pseurotin A has been shown to exert its effects through the modulation of several key signaling cascades, including those involved in inflammation and bone metabolism.[3][8]

pseurotin_a_pathway cluster_0 Cellular Effects Metabolite Pseurotin A ROS Reactive Oxygen Species (ROS) Metabolite->ROS Suppresses MAPK MAPK Pathway (ERK, p38, JNK) Metabolite->MAPK Suppresses ROS->MAPK NFkB NF-κB Pathway MAPK->NFkB NFATc1 NFATc1 NFkB->NFATc1 Osteoclast Osteoclastogenesis & Bone Resorption NFATc1->Osteoclast

Caption: Pseurotin A inhibits osteoclastogenesis by suppressing ROS and downstream pathways.[8]

Gliotoxin is a potent immunosuppressive agent characterized by an internal disulfide bridge, which is crucial for its activity.[4][6] It primarily targets the NF-κB signaling pathway.

gliotoxin_pathway cluster_0 NF-κB Inhibition Pathway Metabolite Gliotoxin Proteasome 20S Proteasome Metabolite->Proteasome Inhibits IkBa Iκ-Bα Degradation Proteasome->IkBa NFkB_Activation NF-κB Activation IkBa->NFkB_Activation Prevents Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Immune_Suppression Immunosuppression Anti-inflammatory Effect Gene_Expression->Immune_Suppression

Caption: Gliotoxin exerts immunosuppressive effects by inhibiting the NF-κB pathway.[5][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.[10]

  • Principle: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism in a liquid medium.

  • Materials:

    • Test compounds (e.g., 14-Norpseurotin) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well sterile microtiter plates.

    • Microbial strains (e.g., E. coli, B. subtilis).

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

    • Incubator.

    • Microplate reader (optional).

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in the broth medium directly in the wells of the 96-well plate.

    • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

    • Controls: Include a positive control well (inoculum without the test compound) to confirm microbial growth and a negative control well (broth medium only) to check for sterility.

    • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity (IC₅₀ Determination)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, allowing for the determination of a compound's cytotoxic effect (IC₅₀).[11][12]

  • Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Human cancer cell lines (e.g., PC-3, K562).

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

    • 96-well cell culture plates.

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • CO₂ incubator (37°C, 5% CO₂).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO₂ incubator.

    • Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • IC₅₀ Calculation: The cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve of cell viability versus compound concentration.

References

Validation

In Vivo Validation of Pseurotin Analogs: A Comparative Guide on Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo therapeutic potential of pseurotin analogs, with a primary focus on Pseurotin A due to the lim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic potential of pseurotin analogs, with a primary focus on Pseurotin A due to the limited availability of in vivo data for 14-Norpseurotin A. Given their close structural resemblance, the extensive in vivo studies on Pseurotin A offer valuable insights into the potential therapeutic applications of 14-Norpseurotin A. This document outlines the performance of Pseurotin A in various disease models and compares it with established therapeutic alternatives, supported by experimental data and detailed protocols.

Comparative In Vivo Efficacy

The therapeutic potential of Pseurotin A has been evaluated in several preclinical in vivo models, demonstrating promising activity in oncology, osteoporosis, and inflammation. This section summarizes the key findings and provides a comparative analysis with alternative therapies.

Oncology

Pseurotin A has shown significant anti-tumor and anti-metastatic effects in preclinical cancer models. Its mechanism is partly attributed to the modulation of the PCSK9-LDLR axis, which is implicated in cancer cell proliferation and migration.[1][2][3]

Table 1: Comparison of In Vivo Efficacy in Breast Cancer Models

CompoundAnimal ModelDosageKey Findings
Pseurotin A Orthotopic BT-474 breast cancer xenograft in nude mice10 mg/kg/day (oral)Suppressed tumor progression and locoregional recurrence after surgical excision.[1]
Paclitaxel Mouse xenograftsDose-dependentInduces apoptosis in breast cancer cells; however, low doses may promote metastasis.[4][5]

Table 2: Comparison of In Vivo Efficacy in Prostate Cancer Models

CompoundAnimal ModelDosageKey Findings
Pseurotin A Orthotopic PC-3 prostate cancer xenograft in nude miceNot specified in abstractSuppressed in vivo progression and prevented locoregional and distant tumor recurrences. Reduced PCSK9 expression in tumors.[1][2][3]
Osteoporosis

Pseurotin A has demonstrated a protective effect against bone loss in a preclinical model of postmenopausal osteoporosis. Its mechanism involves the suppression of reactive oxygen species (ROS), which are known to promote osteoclast formation and function.

Table 3: Comparison of In Vivo Efficacy in Osteoporosis Models

CompoundAnimal ModelDosageKey Findings
Pseurotin A Ovariectomized (OVX) mouse modelNot specified in abstractPrevented OVX-induced bone loss.
Alendronate Ovariectomy-induced osteoporosis in ratsNot specified in abstractRegulated osteoblast differentiation and bone formation.[6] Reduced the risk of symptomatic osteoporotic fractures in postmenopausal women.[7]
Inflammation

Pseurotin derivatives have exhibited anti-inflammatory properties in various in vivo models. Pseurotin D, a closely related analog, has been shown to be effective in a delayed-type hypersensitivity model. The anti-inflammatory mechanism is linked to the inhibition of STAT signaling pathways.[8][9]

Table 4: Comparison of In Vivo Efficacy in Inflammation Models

CompoundAnimal ModelDosageKey Findings
Pseurotin D Ovalbumin-induced footpad edema in miceNot specified in abstractDecreased paw swelling.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway_Pseurotin_A_Cancer cluster_cell Cancer Cell PseurotinA Pseurotin A PCSK9 PCSK9 Expression PseurotinA->PCSK9 inhibits Proliferation Cell Proliferation & Migration PseurotinA->Proliferation inhibits LDLR LDLR PCSK9->LDLR degrades Cholesterol Cholesterol Uptake LDLR->Cholesterol increases Cholesterol->Proliferation promotes

Caption: Pseurotin A's anti-cancer mechanism via PCSK9-LDLR pathway.

Signaling_Pathway_Pseurotins_Inflammation cluster_cell Immune Cell Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene_Expression Pro-inflammatory Gene Expression STAT->Gene_Expression activates Pseurotins Pseurotins (A & D) Pseurotins->STAT inhibits phosphorylation

Caption: Pseurotins' anti-inflammatory mechanism via STAT signaling.

Experimental_Workflow_Orthotopic_Cancer_Model start Start implant Orthotopic Implantation of Cancer Cells start->implant treatment Treatment Initiation (Pseurotin A or Vehicle) implant->treatment monitor Tumor Growth Monitoring treatment->monitor endpoint Endpoint Analysis (Tumor size, Metastasis) monitor->endpoint finish End endpoint->finish

Caption: Workflow for in vivo orthotopic cancer model.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Orthotopic Breast Cancer Xenograft Model in Nude Mice
  • Cell Culture: Human breast cancer cells (e.g., BT-474 or PC-3) are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in 50-100 µL of a mixture of media and Matrigel is prepared. The mice are anesthetized, and the cell suspension is injected into the mammary fat pad.[10][11][12][13]

  • Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. Pseurotin A (e.g., 10 mg/kg) or vehicle is administered daily via oral gavage.

  • Monitoring: Tumor volume is measured 2-3 times per week using calipers. Animal body weight is also monitored.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors are excised and weighed. Organs such as lungs and liver are harvested to assess metastasis. Tumor tissues can be used for immunohistochemistry and Western blot analysis.[1]

Ovariectomy-Induced Osteoporosis Model in Mice
  • Animal Model: Female C57BL/6 mice (8-12 weeks old) are used.[14][15]

  • Surgical Procedure: Mice are anesthetized, and a dorsal incision is made to expose the ovaries. The ovaries are ligated and excised. Sham-operated mice undergo the same procedure without ovary removal.[14][15]

  • Treatment: After a recovery period, mice are divided into treatment groups. Pseurotin A or a control vehicle is administered (e.g., intraperitoneally or orally) for a specified period (e.g., 6-8 weeks).

  • Bone Density Measurement: Bone mineral density (BMD) of the femur and/or tibia is measured at baseline and at the end of the study using micro-computed tomography (µCT).[15]

  • Histomorphometry: After euthanasia, bone tissues are collected, fixed, and embedded. Sections are stained to visualize bone structure and cellular components (osteoblasts and osteoclasts).

  • Biochemical Analysis: Serum markers of bone formation and resorption can be measured.

Delayed-Type Hypersensitivity (DTH) Model in Mice
  • Animal Model: C57BL/6 or BALB/c mice are commonly used.[16]

  • Sensitization: Mice are sensitized by a subcutaneous injection of an antigen (e.g., ovalbumin or methylated bovine serum albumin) emulsified in Complete Freund's Adjuvant (CFA).[16][17][18]

  • Challenge: After 5-7 days, a secondary challenge is performed by injecting the same antigen (without CFA) into the footpad or ear pinna. The contralateral side is injected with saline as a control.[16][17][18]

  • Treatment: Pseurotin D or a vehicle is administered prior to and/or after the challenge.

  • Measurement of Inflammation: The thickness of the footpad or ear is measured at 24 and 48 hours post-challenge using a caliper. The difference in thickness between the antigen-challenged and saline-injected sites indicates the DTH response.[16]

  • Histological and Cytokine Analysis: Tissue samples can be collected for histological examination of immune cell infiltration. Cytokine levels in the tissue or draining lymph nodes can also be quantified.

References

Comparative

Unveiling the Molecular Targets of 14-Norpseurotin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the molecular targets of 14-Norpseurotin, a bioactive fungal metabolite. Due to the limited direct research on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular targets of 14-Norpseurotin, a bioactive fungal metabolite. Due to the limited direct research on 14-Norpseurotin's specific molecular interactions, this guide draws heavily on the well-documented activities of its close structural analog, pseurotin A. The structural similarity between these two compounds strongly suggests they share molecular targets. This document summarizes the available experimental data, details relevant methodologies, and presents key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Executive Summary

Direct molecular target identification for 14-Norpseurotin remains an area for active investigation. However, extensive research on the closely related compound, pseurotin A, has identified Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) as a key molecular target. Pseurotin A acts as a dual inhibitor, suppressing both the secretion of PCSK9 and the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). Given the structural conservation between 14-Norpseurotin and pseurotin A, it is highly probable that 14-Norpseurotin also targets the PCSK9-LDLR axis. This guide will, therefore, focus on the established interactions of pseurotin A with PCSK9 as a proxy for understanding the potential molecular targets of 14-Norpseurotin.

Comparative Data on Pseurotin A Activity

The following table summarizes the quantitative data available for the biological activity of pseurotin A, which is anticipated to be comparable to that of 14-Norpseurotin.

Target/Activity Assay Cell Line Metric Value Reference
PCSK9 Secretion InhibitionCellular AssayHepG2IC501.20 µM[1][2]
PCSK9-LDLR InteractionSurface Plasmon Resonance (SPR)-Concentration Range10-150 µM[1][2]
IgE Production InhibitionCellular Assay-IC503.6 µM[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of pseurotin A's interaction with PCSK9 are provided below. These protocols can serve as a foundation for designing experiments to validate the molecular targets of 14-Norpseurotin.

PCSK9 Secretion Inhibition Assay
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Methodology:

    • HepG2 cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are treated with varying concentrations of the test compound (e.g., pseurotin A or 14-Norpseurotin) for a specified period (e.g., 24-72 hours).

    • The cell culture supernatant is collected.

    • The concentration of secreted PCSK9 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for human PCSK9.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PCSK9 inhibition against the log concentration of the test compound.[1][2]

Surface Plasmon Resonance (SPR) for PCSK9-LDLR Interaction
  • Principle: SPR measures the binding affinity between two molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • Methodology:

    • Recombinant human LDLR is immobilized on an SPR sensor chip.

    • A solution containing recombinant human PCSK9 is passed over the chip surface in the presence of varying concentrations of the test compound.

    • The binding of PCSK9 to LDLR is measured as a change in the resonance angle.

    • The ability of the test compound to inhibit the PCSK9-LDLR interaction is determined by the reduction in the binding signal.[1][2]

Western Blot Analysis for PCSK9 and LDLR Expression
  • Objective: To determine the effect of the test compound on the protein levels of PCSK9 and LDLR in cells or tissues.

  • Methodology:

    • Cells or tissue lysates are prepared in a suitable lysis buffer containing protease inhibitors.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for PCSK9 and LDLR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.[5]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for target identification.

PCSK9_LDLR_Pathway cluster_cell Hepatocyte cluster_extracellular Extracellular Space LDLR LDLR Endosome Endosome LDLR->Endosome Internalization LDLR->Endosome LDL LDL LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds Lysosome Lysosome Endosome->Lysosome Trafficking Endosome->Lysosome No Recycling Recycling Recycling to Cell Surface Endosome->Recycling Degradation Degradation Lysosome->Degradation Golgi Golgi Golgi->PCSK9 Secretion ER Endoplasmic Reticulum ER->Golgi Transport Recycling->LDLR Pseurotin Pseurotin A / 14-Norpseurotin Pseurotin->PCSK9 Inhibits Secretion & Interaction

Caption: PCSK9-LDLR Signaling Pathway and Inhibition by Pseurotin Analogs.

Target_ID_Workflow cluster_workflow Hypothetical Target Identification Workflow for 14-Norpseurotin Compound 14-Norpseurotin Affinity_Probe Synthesize Affinity Probe (e.g., Biotinylated 14-Norpseurotin) Compound->Affinity_Probe Cell_Lysate Incubate with Cell Lysate Affinity_Probe->Cell_Lysate Pull_Down Affinity Pull-down (Streptavidin beads) Cell_Lysate->Pull_Down Elution Elute Bound Proteins Pull_Down->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Data_Analysis Data Analysis & Candidate Identification MS->Data_Analysis Validation Target Validation (e.g., SPR, Western Blot, Cellular Assays) Data_Analysis->Validation

Caption: A potential experimental workflow for identifying molecular targets.

Conclusion and Future Directions

While direct evidence for the molecular targets of 14-Norpseurotin is currently lacking, the substantial body of research on its close analog, pseurotin A, provides a strong foundation for inferring its mechanism of action. The dual inhibition of PCSK9 secretion and its interaction with LDLR by pseurotin A presents a compelling hypothesis for the primary mode of action of 14-Norpseurotin.

Future research should focus on directly validating the interaction between 14-Norpseurotin and PCSK9 using the experimental protocols outlined in this guide. Comparative studies quantifying the inhibitory potency of 14-Norpseurotin against PCSK9 relative to pseurotin A would be invaluable for structure-activity relationship (SAR) studies and the development of more potent derivatives. Furthermore, unbiased target identification approaches, such as affinity-based proteomics, should be employed to definitively elucidate the complete molecular target profile of 14-Norpseurotin.

References

Validation

A Comparative Analysis of the Neurogenic Effects of 14-Norpseurotin and Other Bioactive Compounds

For Immediate Release [City, State] – [Date] – In the ongoing quest for novel therapeutic agents for neurodegenerative diseases and nerve regeneration, the neurogenic potential of various compounds is a critical area of...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents for neurodegenerative diseases and nerve regeneration, the neurogenic potential of various compounds is a critical area of investigation. This guide provides a comparative analysis of the neurogenic effects of 14-Norpseurotin A, a fungal metabolite, against other well-known neurogenic compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of new neurotherapeutics.

Introduction to Neurogenesis and Neurite Outgrowth

Neurogenesis, the process of generating new neurons, is crucial for brain development and plasticity. A key aspect of this process is neurite outgrowth, the extension of axons and dendrites, which is essential for the formation of functional neural circuits. The PC12 cell line, derived from a rat pheochromocytoma, is a widely used in vitro model to screen for compounds that can induce neuronal differentiation and promote neurite outgrowth. Upon stimulation with nerve growth factor (NGF) or other neurogenic compounds, PC12 cells cease proliferation and extend neurites, mimicking the behavior of sympathetic neurons.

14-Norpseurotin A: A Promising Neurogenic Agent

Recent studies have identified 14-Norpseurotin A as a compound with significant neurogenic activity. Research has demonstrated that 14-Norpseurotin A can induce neurite outgrowth in PC12 cells. This finding positions 14-Norpseurotin A as a compound of interest for further investigation into its therapeutic potential for neurological disorders.

Comparative Analysis of Neurogenic Compounds

To provide a clear perspective on the neurogenic efficacy of 14-Norpseurotin A, this guide presents a quantitative comparison with other known neurogenic compounds tested on PC12 cells. The data is summarized in the table below.

CompoundEffective ConcentrationObserved Effect in PC12 CellsCitation(s)
14-Norpseurotin A 10.0 µMSignificant induction of neurite outgrowth.[1]
Pseurotin ANot specifiedInduces cell differentiation.[2]
Nerve Growth Factor (NGF)50-100 ng/mLPotent inducer of neurite outgrowth, serving as a positive control.[3][4]
β-Sitosterol0.5 - 1 µMPromotes NGF-induced neurite outgrowth.[5][6]
Stigmasterol0.5 - 1 µMPromotes NGF-induced neurite outgrowth.[5]
Curcuminoids20 µMInduces neurite outgrowth.
Staurosporine50 - 100 nMInduces neurite outgrowth.[5]
ForskolinNot specifiedInduces neurite outgrowth, often used to elevate cAMP levels.[5]
Retinoic AcidNot specifiedInduces neuronal differentiation.[7]

Signaling Pathways in Neurite Outgrowth

The induction of neurite outgrowth is a complex process mediated by various intracellular signaling cascades. While the specific signaling pathway for 14-Norpseurotin A has not yet been elucidated, several key pathways are commonly associated with neurogenesis and neurite outgrowth in PC12 cells.

A generalized signaling pathway often initiated by neurotrophic factors like NGF involves the activation of receptor tyrosine kinases (e.g., TrkA for NGF), which in turn triggers downstream cascades such as the Ras/MAPK (ERK1/2) pathway and the PI3K/Akt pathway. These pathways converge on transcription factors and cytoskeletal proteins to promote the morphological changes associated with neuronal differentiation.

Below is a diagram illustrating a common signaling pathway for neurite outgrowth.

Neurite Outgrowth Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurogenic_Compound Neurogenic Compound (e.g., NGF) Receptor Receptor (e.g., TrkA) Neurogenic_Compound->Receptor Binds Ras Ras Receptor->Ras Activates PI3K PI3K Receptor->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Microtubules, Actin) ERK->Cytoskeletal_Proteins Regulates Akt Akt PI3K->Akt Akt->Transcription_Factors Akt->Cytoskeletal_Proteins Regulates Neurite_Outgrowth Neurite Outgrowth Transcription_Factors->Neurite_Outgrowth Promotes gene expression for Cytoskeletal_Proteins->Neurite_Outgrowth Leads to

A generalized signaling pathway for neurite outgrowth.

Experimental Protocols

PC12 Cell Neurite Outgrowth Assay

The following is a standard protocol for assessing the neurogenic effects of compounds on PC12 cells.

1. Cell Culture and Plating:

  • PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded in collagen-coated multi-well plates at a density that allows for individual cell morphology assessment.

2. Compound Treatment:

  • After allowing the cells to adhere, the culture medium is replaced with a low-serum medium.

  • The test compound (e.g., 14-Norpseurotin A) is added at various concentrations. A positive control (e.g., NGF) and a negative control (vehicle) are included.

3. Incubation and Observation:

  • Cells are incubated for a defined period (typically 24-72 hours) to allow for differentiation and neurite extension.

  • Morphological changes are observed and documented using a phase-contrast microscope.

4. Quantification of Neurite Outgrowth:

  • The percentage of cells bearing neurites longer than the diameter of the cell body is determined by counting a significant number of cells in multiple fields.

  • More advanced quantification can be performed using image analysis software to measure neurite length, number, and branching.

Below is a workflow diagram for the PC12 neurite outgrowth assay.

Experimental Workflow Start Start Cell_Culture Culture PC12 Cells Start->Cell_Culture Plating Plate Cells on Collagen-Coated Plates Cell_Culture->Plating Treatment Treat with Compounds (14-Norpseurotin A, Controls) Plating->Treatment Incubation Incubate for 24-72h Treatment->Incubation Imaging Image Acquisition (Microscopy) Incubation->Imaging Quantification Quantify Neurite Outgrowth (% of differentiated cells, neurite length) Imaging->Quantification Analysis Data Analysis and Comparison Quantification->Analysis End End Analysis->End

Workflow for PC12 neurite outgrowth assay.

Conclusion

14-Norpseurotin A demonstrates significant potential as a neurogenic compound, capable of inducing neurite outgrowth in a well-established in vitro model. While its potency appears to be in the micromolar range, further studies are warranted to fully characterize its efficacy and mechanism of action in comparison to other neurogenic agents. The lack of detailed information on the signaling pathway of 14-Norpseurotin A represents a key area for future research. Elucidating this pathway will be crucial for understanding its therapeutic potential and for the rational design of novel drugs targeting neuroregeneration.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are for research use only.

References

Comparative

Independent Verification of 14-Norpseurotin's Antimicrobial Spectrum: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antimicrobial spectrum of 14-Norpseurotin with established antibiotics, supported by available experiment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial spectrum of 14-Norpseurotin with established antibiotics, supported by available experimental data. The information is presented to facilitate further research and development of novel antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 14-Norpseurotin A has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 14-Norpseurotin A in comparison to common antibiotics against Escherichia coli, Bacillus subtilis, and Micrococcus lysoleikticus.

Microorganism14-Norpseurotin A (µM)Penicillin (µg/mL)Ciprofloxacin (µg/mL)Tetracycline (µg/mL)
Escherichia coli3.74[1]>10[2]0.015 - 1[3]2 - 128[4]
Bacillus subtilis14.97[1]0.015 - 0.120.12 - 0.50.06 - 4
Micrococcus lysoleikticus7.49[1]~0.0060.12 - 1[5]0.25 - 2

Note: The MIC values for the comparative antibiotics are representative ranges from various studies and can differ based on the specific strain and testing conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for 14-Norpseurotin A was conducted as described in the referenced literature. The following is a detailed methodology based on standard microdilution assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Bacterial Strains and Culture Conditions: The test organisms (Escherichia coli, Bacillus subtilis, and Micrococcus lysoleikticus) were cultured on appropriate nutrient agar plates to obtain fresh colonies. A single colony of each bacterium was then used to inoculate a tube of sterile Mueller-Hinton Broth (MHB). The broth cultures were incubated at 37°C until they reached the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The bacterial suspensions were then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB for the assay.

  • Preparation of 14-Norpseurotin A and Control Antibiotics: A stock solution of 14-Norpseurotin A was prepared in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate to achieve a range of final concentrations. Standard antibiotics (penicillin, ciprofloxacin, and tetracycline) were similarly prepared as positive controls. A well containing only the solvent served as a negative control to ensure it had no inhibitory effect on bacterial growth.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted antimicrobial agents, was inoculated with 100 µL of the prepared bacterial suspension. The final volume in each well was 200 µL. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism. Visual inspection for turbidity was performed, and in some cases, a microplate reader was used to measure the optical density at 600 nm (OD₆₀₀).

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection OD600 Reading OD600 Reading Incubation->OD600 Reading MIC Determination MIC Determination Visual Inspection->MIC Determination OD600 Reading->MIC Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration.

Signaling_Pathway Antimicrobial Agent Antimicrobial Agent Bacterial Cell Wall Bacterial Cell Wall Antimicrobial Agent->Bacterial Cell Wall Target Protein Synthesis Protein Synthesis Antimicrobial Agent->Protein Synthesis Inhibition DNA Replication DNA Replication Antimicrobial Agent->DNA Replication Inhibition Cell Wall Synthesis Cell Wall Synthesis Bacterial Cell Wall->Cell Wall Synthesis Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Protein Synthesis->Cell Lysis DNA Replication->Cell Lysis

Caption: Potential Mechanisms of Antimicrobial Action.

References

Safety & Regulatory Compliance

Safety

Prudent Disposal of 14-Norpseurotin: A Step-by-Step Guide for Laboratory Personnel

This guidance is informed by general principles of laboratory waste management and data from the related compound, Pseurotin A. Safety Data Sheets for Pseurotin A indicate it is not classified as a hazardous substance.[1...

Author: BenchChem Technical Support Team. Date: December 2025

This guidance is informed by general principles of laboratory waste management and data from the related compound, Pseurotin A. Safety Data Sheets for Pseurotin A indicate it is not classified as a hazardous substance.[1] However, as a matter of prudent practice, any new or modified compound should be handled with a higher degree of caution.

Immediate Safety and Pre-Disposal Planning

Before beginning any disposal process, it is critical to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations. Always handle 14-Norpseurotin in a designated area, such as a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) and Handling Summary

ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Handling Area Chemical fume hood or other ventilated enclosure.To prevent inhalation of dusts or aerosols.
Waste Container Clearly labeled, sealed container for hazardous chemical waste.For secure containment of waste.
Step-by-Step Disposal Protocol

This protocol provides a general workflow for the disposal of 14-Norpseurotin waste, including pure compound, contaminated materials, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired 14-Norpseurotin powder, along with any contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing 14-Norpseurotin should be collected in a separate, sealed, and properly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS office.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with 14-Norpseurotin must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[2]

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("14-Norpseurotin"), and the approximate concentration and quantity.

  • Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are sealed to prevent spills or evaporation.

3. Scheduling Waste Pickup:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of chemical waste down the drain or in the regular trash.[3]

4. Decontamination of Work Surfaces:

  • After handling and disposal activities, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol or as recommended by your EHS office) to inactivate or remove any residual compound.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 14-Norpseurotin.

G cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Start: Handling 14-Norpseurotin ppe Don Appropriate PPE start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container store_waste Store Waste in Designated Secure Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste schedule_pickup Schedule Pickup with EHS store_waste->schedule_pickup end End: Waste Disposed schedule_pickup->end

Caption: Disposal workflow for 14-Norpseurotin waste.

Logical Framework for Chemical Waste Management

The underlying principle for managing research chemical waste is a hierarchy of controls and adherence to institutional and regulatory standards. The following diagram illustrates the logical relationships in this process.

G cluster_assessment Hazard Assessment cluster_classification Waste Classification cluster_procedure Disposal Procedure assess Assess Chemical Properties (Known vs. Unknown) sds Consult Safety Data Sheet (SDS) assess->sds Known Compound ehs Consult Institutional EHS assess->ehs Unknown/Novel Compound classify Classify Waste Stream sds->classify ehs->classify hazardous Hazardous Waste classify->hazardous Hazardous or Unknown non_hazardous Non-Hazardous Waste classify->non_hazardous Verified Non-Hazardous segregate Segregate and Contain hazardous->segregate label_waste Label Appropriately segregate->label_waste dispose Dispose via EHS Pickup label_waste->dispose

Caption: Decision logic for laboratory chemical waste disposal.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Norpseurotin
Reactant of Route 2
14-Norpseurotin
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